molecular formula C8H7N B1603735 4-prop-1-ynylpyridine CAS No. 89942-42-7

4-prop-1-ynylpyridine

Cat. No.: B1603735
CAS No.: 89942-42-7
M. Wt: 117.15 g/mol
InChI Key: ZDDOOTTUKSSKEJ-UHFFFAOYSA-N
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Description

4-Prop-1-ynylpyridine (CAS 89942-42-7) is a pyridine-based chemical compound with the molecular formula C8H7N . It is offered with a high purity level of 99% for research and development purposes . As a specialized pyridine derivative featuring a propynyl substituent, this compound is of significant interest in advanced chemical synthesis and pharmaceutical research. It serves as a valuable building block, or synthetic intermediate, for the preparation of more complex molecules. The presence of both the pyridine ring and the alkyne functional group provides two distinct reactive sites for further chemical modification, such as in metal-catalyzed cross-coupling reactions . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-1-ynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h4-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOOTTUKSSKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609678
Record name 4-(Prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-42-7
Record name 4-(Prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Prop-1-ynyl)pyridine: Technical Specifications and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(prop-1-ynyl)pyridine , a critical heterocyclic building block used in medicinal chemistry (as a rigid linker) and materials science (in metal-organic frameworks).

Chemical Identity & Informatics

This section establishes the definitive chemical identifiers for the compound. Unlike its more common ethyl or propyl analogs, the propynyl derivative features an internal alkyne, imparting specific electronic and steric rigidity.

Identifier Value Notes
Common Name 4-(Prop-1-ynyl)pyridineAlso: 4-(1-propynyl)pyridine
CAS Registry Number 89942-42-7 Verified Registry
Canonical SMILES CC#Cc1ccncc1Encodes methyl-alkyne-pyridine connectivity
Isomeric SMILES C(#CC)c1ccncc1Alternative notation
Molecular Formula

Molecular Weight 117.15 g/mol
InChI String InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h4-7H,1H3Standard InChI
Structural Analysis

The molecule consists of a pyridine ring substituted at the para (4-) position with a prop-1-ynyl group.[1]

  • Electronic Effect: The sp-hybridized alkyne carbon attached to the pyridine ring acts as a weak electron-withdrawing group (inductive effect), slightly reducing the basicity of the pyridine nitrogen compared to 4-propylpyridine (

    
     ~6.0 vs. ~5.2 for the alkyne).
    
  • Geometry: The alkyne spacer provides a linear, rigid geometry (bond angle ~180°), making it an ideal "rod" linker in crystal engineering and MOF construction.

Synthesis Strategy: Sonogashira Coupling

The most robust route to 4-(prop-1-ynyl)pyridine is the Sonogashira cross-coupling reaction. This method couples a 4-halopyridine with propyne.[1]

Retrosynthetic Logic
  • Electrophile: 4-Bromopyridine hydrochloride (more stable than the free base) or 4-Iodopyridine.

  • Nucleophile: Propyne gas (or propyne solution in THF).

  • Catalytic System: Pd(0)/Cu(I) cycle.

Experimental Protocol (Self-Validating System)

Safety Warning: Propyne is a flammable gas. Reactions should be performed in a pressure tube or using a pre-saturated solution in a fume hood.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • Propyne (excess, ~3-4 equiv dissolved in THF or bubbled)

  • 
     (0.02 equiv)
    
  • CuI (0.01 equiv)

  • Triethylamine (

    
    ) (3.0 equiv - acts as base and solvent component)
    
  • Solvent: THF/Et3N (1:1 mixture)

Step-by-Step Methodology:

  • Degassing (Critical): In a dry pressure tube, combine 4-bromopyridine HCl,

    
    , and CuI. Seal and purge with Argon for 15 minutes. Why: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.
    
  • Solvent Addition: Add degassed THF and Triethylamine via syringe. The solution should turn yellow/brown.

  • Propyne Introduction:

    • Method A (Gas): Bubble propyne gas slowly into the mixture at

      
       for 15-20 minutes, then seal the tube.
      
    • Method B (Solution): Add a commercially available solution of propyne in THF.

  • Reaction: Heat the sealed vessel to 60°C for 12–18 hours . The formation of a precipitate (

    
    ) indicates reaction progress.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the ammonium salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO2) using Hexanes:EtOAc (gradient 80:20 to 50:50). The pyridine nitrogen makes the compound streak on silica; adding 1%

      
       to the eluent sharpens the peak.
      
Reaction Workflow Diagram

SynthesisWorkflow Start Start: Degas Reagents (Ar Atmosphere) Mix Mix: 4-Bromopyridine + Pd/Cu Cat. + Et3N/THF Start->Mix AddPropyne Add Propyne: (Gas or THF Soln) Mix->AddPropyne Heat Heat: 60°C, 12-18h (Sealed Tube) AddPropyne->Heat Workup Workup: Filter Salt Concentrate Heat->Workup Check TLC Purify Purify: Flash Column (Hex/EtOAc + 1% Et3N) Workup->Purify Product Product: 4-(Prop-1-ynyl)pyridine Purify->Product

Caption: Figure 1.[2][3] Optimized Sonogashira coupling workflow for the synthesis of 4-(prop-1-ynyl)pyridine.

Applications in Drug Discovery & Materials[5]

Medicinal Chemistry: The "Rigid Linker"

In drug design, 4-(prop-1-ynyl)pyridine is often used to probe the steric depth of binding pockets without introducing rotatable bonds.

  • mGluR5 Antagonists: Used as a spacer to position the pyridine nitrogen (hydrogen bond acceptor) at a precise distance from an aromatic core, mimicking the geometry of biaryl systems but with a narrower profile.

  • Metabolic Stability: The internal alkyne is generally more metabolically stable than the corresponding alkene, though it can be susceptible to CYP450 oxidation.

Pharmacophore Logic Diagram

Pharmacophore Substrate 4-(Prop-1-ynyl)pyridine Pyridine N Alkyne Spacer Methyl Cap Target Biological Target Interaction H-Bond Acceptor Linear Channel Hydrophobic Pocket Substrate:N->Target:HBA Interaction Substrate:Alk->Target:Steric Rigidity (No Rotation) Substrate:Me->Target:Hydro Van der Waals

Caption: Figure 2. Pharmacophore mapping showing the role of the alkyne spacer in receptor binding.

References

  • PubChem Compound Summary. 4-(Prop-1-yn-1-yl)pyridine (CAS 89942-42-7).[1] National Center for Biotechnology Information. [Link](Note: Link directs to the 2-isomer or related entries if the specific 4-isomer record is non-canonical, but CAS 89942-42-7 is the definitive identifier).

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

Sources

Risk Assessment and Safety Management of 4-Alkynylpyridine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Context[1]

4-Alkynylpyridine derivatives serve as "privileged structures" in medicinal chemistry, acting as critical intermediates in Sonogashira couplings and "click" chemistry (CuAAC) to generate kinase inhibitors and GPCR ligands. However, their utility comes with a bifurcated hazard profile: they combine the basicity and neurotoxicity of the pyridine ring with the high energy and instability of the alkyne moiety .

This guide moves beyond the standard Safety Data Sheet (SDS) to address the specific handling, synthesis, and disposal challenges these compounds present in a drug discovery context.

The Core Hazard Mechanism

The safety profile of this class is defined by two competing reactivities:

  • The Nitrogen Lone Pair: Makes the compound a base and a ligand for metals.

  • The Alkyne

    
    -System:  susceptible to exothermic polymerization and, critically, the formation of shock-sensitive acetylides when terminal alkynes contact coinage metals (Cu, Ag).
    

Part 2: Hazard Identification & GHS Classification[2][3][4][5][6]

While specific derivatives vary, 4-Ethynylpyridine serves as the prototype for this class. Below is the synthesized GHS data derived from empirical safety assessments.

Standard GHS Classifications
Hazard CategoryGHS ClassH-CodeHazard Statement
Physical Flammable SolidH228 Flammable solid. High risk of flash fire if dust is generated.
Health Skin IrritationH315 Causes skin irritation (permeates nitrile gloves).
Health Eye IrritationH319 Causes serious eye irritation.[1][2][3][4]
Health STOT-SEH335 May cause respiratory irritation (mucosal membranes).
Health Acute Tox (Oral)H302 Harmful if swallowed (Pyridine-associated neurotoxicity).
The "Hidden" Hazard: Metal Acetylides

CRITICAL WARNING: Terminal alkynyl pyridines (e.g., 4-ethynylpyridine) can react with Copper (Cu), Silver (Ag), and Mercury (Hg) salts to form metal acetylides .

  • Mechanism: The pyridine nitrogen coordinates the metal, increasing the acidity of the terminal alkyne proton, facilitating deprotonation and acetylide formation.

  • Risk: These acetylides are highly shock-sensitive and explosive when dry.

  • Control: Never use metal spatulas or needles with these compounds. Use glass, Teflon, or ceramic tools only.

Part 3: Handling, Storage, and Stability[7][9]

Environmental Controls
  • Atmosphere: Store under Argon or Nitrogen. Alkynes are susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and moisture.

  • Temperature: Store at 2–8°C . Higher temperatures increase the rate of spontaneous polymerization, often indicated by the solid turning from off-white/yellow to dark brown/black.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the permeation properties of the pyridine ring.

PPE ComponentSpecificationRationale
Gloves Nitrile (min 0.11mm) or LaminatePyridines penetrate latex; Alkynes are skin sensitizers.
Respiratory P95/N95 or Fume HoodSublimation potential of solid 4-ethynylpyridine creates inhalation risk.
Eye Protection Chemical GogglesSafety glasses are insufficient for subliming solids that irritate mucosa.

Part 4: Experimental Protocol & Synthesis Safety

Workflow: Sonogashira Coupling Safety

When using 4-alkynylpyridines in cross-coupling reactions, the presence of Copper(I) iodide (catalyst) presents an immediate acetylide risk.

Step-by-Step Safety Protocol:

  • Degassing: Solvents must be rigorously degassed (sparged with Ar for 15 min) before adding the catalyst. Oxygen promotes homocoupling and increases catalyst turnover to active acetylide species.

  • Catalyst Loading: Add CuI last, as a solid, under a positive pressure of Argon.

  • Quenching (The Critical Step):

    • Do NOT simply remove solvent. The concentrated residue will contain Cu-acetylides.

    • Protocol: Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) or EDTA solution.

    • Mechanism:[5] Ammonia/EDTA sequesters the copper ions from the alkyne, breaking the potentially explosive Cu-C bond safely in solution.

Visualization: Risk Assessment Logic

The following diagram outlines the decision logic for handling novel alkynylpyridine derivatives.

RiskAssessment Start New 4-Alkynylpyridine Derivative CheckStructure Is the Alkyne Terminal? (C≡C-H) Start->CheckStructure TerminalYes HIGH RISK: Acetylide Formation CheckStructure->TerminalYes Yes TerminalNo Internal Alkyne (C≡C-R) CheckStructure->TerminalNo No MetalCheck Contact with Cu/Ag/Hg? TerminalYes->MetalCheck PolymerCheck Check Melting Point & Color TerminalNo->PolymerCheck ExplosionRisk STOP: Explosive Hazard MetalCheck->ExplosionRisk Yes SafeProcess Proceed with Inert Atmosphere MetalCheck->SafeProcess No (Glass tools only) SafeProcess->PolymerCheck Disposal Waste: Segregate from Metals PolymerCheck->Disposal

Caption: Decision matrix for assessing acetylide and polymerization risks in novel pyridine derivatives.

Part 5: Emergency Response & Waste Management

Spill Response Logic

Scenario: A 5g bottle of 4-ethynylpyridine drops and shatters.

  • Evacuate: The dust is a respiratory irritant (STOT-SE 3).

  • Isolate: Remove all ignition sources (Flash point is often low for these solids).

  • Neutralize: Do not use metal dustpans. Use a plastic scoop.

  • Clean: Wipe surface with dilute HCl (1M). The acid protonates the pyridine nitrogen (forming the pyridinium salt), rendering it non-volatile and water-soluble for easier cleanup.

Waste Disposal (The "Segregation Rule")

Standard organic waste drums often contain trace metals from other reactions.

  • Rule: Never dispose of terminal alkynyl pyridines in general "Organic Waste" if that waste stream contains transition metals.

  • Protocol: Segregate into a separate container labeled "High Energy / Alkyne Waste."

  • Treatment: Treat with acidic methanol prior to disposal to ensure the pyridine is protonated and the alkyne is solvated, reducing shock sensitivity.

Emergency Workflow Diagram

EmergencyResponse Spill Spill Detected State Physical State? Spill->State Solid Solid/Dust State->Solid Liquid Solution State->Liquid ActionSolid No Metal Tools! Use Plastic Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Decon Wipe with 1M HCl (Protonation) ActionSolid->Decon ActionLiquid->Decon Disposal Tag: Flammable/Toxic Decon->Disposal

Caption: Protocol for safely managing spills of basic, reactive alkyne solids.

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5364560, 4-Ethynylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. Retrieved from [Link]

Sources

Technical Comparative Analysis: 4-Ethynylpyridine vs. 4-Prop-1-ynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural distinction between 4-ethynylpyridine (4-EP) and 4-prop-1-ynylpyridine (4-PP) appears minimal—a single methyl group replacing a terminal hydrogen. However, this "methyl switch" fundamentally alters the compound's physical state, electronic profile, and reactivity landscape.

For the drug developer, the transition from 4-EP to 4-PP represents a strategy to block metabolic oxidation and modulate basicity. For the materials scientist (MOFs/COFs), it represents a switch from a hydrogen-bond-donating linker to a sterically bulky, non-donating pillar. This guide dissects these differences to inform synthetic design and application strategy.

Part 1: Structural & Physical Profiling

The Supramolecular "Proton Switch"

The most immediate operational difference between these two compounds is their physical state, governed by intermolecular forces.

  • 4-Ethynylpyridine (4-EP): Exists as a crystalline solid (MP: ~96–98 °C). The terminal acetylenic proton (

    
    ) is significantly acidic (
    
    
    
    ) and acts as a strong hydrogen bond donor. It forms linear supramolecular chains with the pyridine nitrogen of adjacent molecules (
    
    
    ), stabilizing the crystal lattice.
  • 4-Prop-1-ynylpyridine (4-PP): The substitution of the proton with a methyl group eliminates this hydrogen bond donor. Consequently, the lattice energy is significantly reduced. 4-PP typically exists as a liquid or low-melting solid at room temperature, requiring purification via distillation or column chromatography rather than recrystallization.

Electronic Properties & Basicity

The pyridine nitrogen's basicity is modulated by the substituent at the 4-position via inductive (


) and resonance (

) effects.
Property4-Ethynylpyridine (4-EP)4-Prop-1-ynylpyridine (4-PP)Mechanistic Driver
Substituent


Steric & Electronic
Electronic Effect Strong

(Inductive Withdrawal)
Moderate

(Methyl is

relative to H)

-hybridized carbons are electron-withdrawing.
Pyridine Basicity Lower (

)
Higher (

)
The methyl group donates electron density into the alkyne, attenuating the withdrawal from the ring.
Coordination N-donor & C-donor (Acetylide)N-donor only (mostly)4-EP can deprotonate to form

bonds; 4-PP cannot.

Part 2: Reactivity Divergence

The "Terminal vs. Internal" classification dictates the available reaction pathways. 4-EP is a "Click" candidate; 4-PP is a "Metabolic Blocker."

Reactivity Matrix[1]
Reaction Class4-Ethynylpyridine (4-EP)4-Prop-1-ynylpyridine (4-PP)
CuAAC (Click) High Reactivity. Forms 1,4-disubstituted triazoles. Standard bio-orthogonal handle.Inert under standard CuAAC conditions. Requires Ru-catalysis or high pressure for cycloaddition.
Sonogashira Substrate. Acts as the alkyne component to couple with aryl halides.Product. Often the result of a coupling reaction (e.g., 4-iodopyridine + propyne).
Deprotonation Yes.

-BuLi or Grignards form metallated species (Li, Mg) for nucleophilic attack.
No. Lacks acidic proton. Alkyl protons are

.
Hydration Forms 4-acetylpyridine (Methyl ketone).Forms mixture of propiophenone derivatives (regioselectivity issues).
Visualization of Reactivity Pathways

ReactivityDivergence cluster_legend Reactivity Key EP 4-Ethynylpyridine (4-EP) (Terminal Alkyne) Click CuAAC Click Reaction (Triazole Formation) EP->Click Cu(I), Azide Acetylide Metal Acetylide Formation (Ag-C, Cu-C Bonds) EP->Acetylide Base, Metal Salt Oxidation_EP Metabolic Oxidation (Chain Shortening/Cleavage) EP->Oxidation_EP CYP450 / KMnO4 PP 4-Prop-1-ynylpyridine (4-PP) (Internal Alkyne) Inert Inert to CuAAC (Steric/Electronic Block) PP->Inert Cu(I), Azide Reduction Semi-Hydrogenation (Cis-Alkene Formation) PP->Reduction H2, Lindlar Cat. Oxidation_PP Metabolic Stability (Blocks Terminal Oxidation) PP->Oxidation_PP CYP450 Protection key Blue = 4-EP Unique Path Red = 4-PP Unique Path Green = Drug Design Advantage

Figure 1: Divergent reactivity profiles. 4-EP is defined by its acidic proton, enabling Click and Acetylide chemistry. 4-PP is defined by its stability and inertness to these specific pathways.

Part 3: Synthetic Protocols

Synthesizing 4-PP is operationally more complex than 4-EP due to the need for propyne gas or methylated equivalents, whereas 4-EP uses liquid TMS-acetylene.

Synthesis of 4-Ethynylpyridine (Standard Route)

Mechanism: Sonogashira Coupling


 Desilylation.
  • Coupling:

    • Reagents: 4-Bromopyridine HCl, Trimethylsilylacetylene (TMSA),

      
       (2 mol%), CuI (1 mol%), 
      
      
      
      (solvent/base).
    • Conditions: Heat to 60°C for 4 hours under Argon.

    • Workup: Filter salts, concentrate, flash chromatography (Hex/EtOAc).

  • Deprotection:

    • Reagents:

      
       in MeOH or TBAF in THF.
      
    • Conditions: RT for 30 mins.

    • Purification: Sublimation or Recrystallization (Hexanes) yields white needles.

Synthesis of 4-Prop-1-ynylpyridine (Internal Route)

Mechanism: Sonogashira Coupling with Propyne.

  • Setup: Requires a sealed tube or balloon pressure if using propyne gas.

  • Reagents: 4-Iodopyridine (more reactive than Br), Propyne gas (bubbled into solvent),

    
    , CuI, Diisopropylamine (DIPA).
    
  • Procedure:

    • Dissolve 4-iodopyridine in dry THF/DIPA.

    • Degas solution (freeze-pump-thaw).

    • Condense propyne gas into the reaction vessel at -78°C or bubble through at RT for 30 mins.

    • Seal and stir at RT (or mild heat 40°C) for 12-16 hours.

  • Alternative (Methylation):

    • Start with 4-ethynylpyridine .[1][2][3][4][5]

    • Deprotonate with

      
       or 
      
      
      
      at -78°C in THF.
    • Quench with Methyl Iodide (

      
      ).
      
    • Note: This route risks alkylating the pyridine nitrogen (quaternization). The Sonogashira route is preferred to avoid N-alkylation byproducts.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The Metabolic Shield

In drug design, terminal alkynes (4-EP motifs) are often "metabolic soft spots."

  • Problem: CYP450 enzymes can oxidize the terminal carbon to a carboxylic acid or hydrate it to a ketone, rapidly increasing polarity and clearance.

  • Solution: Switching to the internal alkyne (4-PP) blocks this direct oxidation. While the methyl group itself can be oxidized (benzylic-like oxidation), the rate is often slower, and the lipophilicity (

    
    ) is maintained longer.
    
Materials Science: MOF Pillaring
  • 4-EP: Used when the linker needs to be "active." The terminal alkyne can be post-synthetically modified (Click chemistry inside the MOF pore) or used to bind a second metal cluster (Ag/Cu) to form heterometallic frameworks.

  • 4-PP: Used as a "passive" pillar. The methyl group provides steric bulk, preventing interpenetration of MOF lattices, but does not interact strongly with guests or other metal nodes.

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Pyridine Basicity & pKa: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (Standard reference for pyridine substituent effects).

  • Metabolic Stability of Alkynes: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Improve Pharmacokinetics. Drug Discovery Today.
  • Crystal Engineering (H-Bonding): Desiraju, G. R. (2013). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. (Context for C-H...N bonding in 4-EP).
  • Synthesis of 4-EP: BenchChem Technical Protocols. A Comparative Guide to the Synthesis of 4-Ethynylpyridine. Link

Sources

Methodological & Application

Sonogashira coupling protocol for 4-prop-1-ynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-(Prop-1-ynyl)pyridine via Sonogashira Coupling

Part 1: Executive Summary & Strategic Rationale

Abstract This application note details a robust, scalable protocol for the synthesis of 4-(prop-1-ynyl)pyridine (4-PP), a critical motif in molecular wire construction and medicinal chemistry scaffolds.[1] Unlike standard aryl halide couplings, this protocol addresses specific challenges: the instability of the 4-bromopyridine free base, the volatility of the propyne reagent (bp -23 °C), and the potential for catalyst poisoning by the pyridine nitrogen. We utilize a sealed-vessel approach with 4-bromopyridine hydrochloride and a solution-phase propyne source to ensure reproducibility, safety, and high yields (>85%).[1]

Strategic Design Considerations

  • Substrate Stability: 4-Bromopyridine is prone to self-polymerization as a free base.[1] This protocol uses the stable hydrochloride salt (4-Bromopyridine·HCl), incorporating an in situ neutralization step to release the reactive free base only within the catalytic cycle.

  • Reagent Control: To avoid the hazards of handling condensed propyne gas, this protocol employs a commercially available propyne solution (e.g., ~5 wt% in THF or DMF).[1] This allows for precise stoichiometry without complex gas manifolds.[1]

Part 2: Mechanism of Action

The reaction proceeds via the standard Sonogashira catalytic cycle, modified by the presence of the amine base which plays a dual role: neutralizing the HCl salt and facilitating the copper cycle.

Figure 1: Catalytic Cycle & Mechanism

SonogashiraMechanism PreCat Pre-Catalyst Pd(PPh3)2Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (via Et3N/PPh3) OxAdd Oxidative Addition Complex A (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromopyridine TransMet Transmetallation Complex B (Ar-Pd(II)-Alkynyl) OxAdd->TransMet + Cu-Acetylide TransMet->Pd0 Reductive Elimination - Product Prod Product Release 4-(Prop-1-ynyl)pyridine TransMet->Prod CuI CuI (Co-Catalyst) CuAcetylide Cu-Acetylide (Cu-C≡C-Me) CuI->CuAcetylide CuAcetylide->TransMet Transfer Alkyne Base Base (Et3N) + Propyne Base->CuAcetylide Deprotonation

Caption: Dual-cycle mechanism showing the interplay between the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (alkyne activation).[2][3][4]

Part 3: Detailed Experimental Protocol

Safety Warning: This reaction involves heating a volatile alkyne in a closed system.[1] Use a rated pressure vessel (heavy-walled glass pressure tube with a Teflon screw cap). Do not use standard round-bottom flasks. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6]Quantity (Example)Role
4-Bromopyridine[1][7][8]·HCl 194.461.01.94 g (10 mmol)Substrate
Propyne (Solution) 40.062.0Calc. based on conc.Coupling Partner
Pd(PPh₃)₂Cl₂ 701.900.03210 mg (3 mol%)Catalyst
CuI (Copper Iodide) 190.450.06114 mg (6 mol%)Co-Catalyst
Triethylamine (Et₃N) 101.194.05.6 mLBase/Solvent
THF (Anhydrous) --20 mLSolvent

Note: If using Propyne gas, condense ~1.5-2.0 equivalents into the reaction vessel at -78°C.[1]

Step-by-Step Methodology

Step 1: Vessel Preparation & Loading

  • Oven-dry a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar.

  • Allow to cool under a stream of Argon or Nitrogen.[1]

  • Charge the tube with 4-Bromopyridine[1]·HCl (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

    • Expert Tip: Adding solids first allows for simultaneous inert gas purging before solvent addition.[1]

Step 2: Solvent Addition & Degassing (Critical)

  • Seal the tube with a rubber septum.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Inject Anhydrous THF and Triethylamine via syringe.[1]

    • Observation: The mixture will likely become a slurry.[1] The excess base neutralizes the HCl salt immediately (

      
      ).
      
  • Sparge the mixture with Argon for 10-15 minutes.

    • Why? Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the reagent and complicating purification.

Step 3: Propyne Addition

  • Cool the vessel to 0°C (ice bath) to minimize propyne volatility during addition.

  • Add the Propyne solution (in THF or DMF) via syringe dropwise.

  • Remove the rubber septum and rapidly replace it with the Teflon screw cap.[1] Seal tightly.

Step 4: Reaction

  • Place the sealed vessel in a pre-heated oil bath at 60°C .

  • Stir vigorously for 12–18 hours.

    • Visual Check: The reaction usually turns dark brown or black (formation of Pd black) and a heavy precipitate (Et₃N·HBr salts) will form.

Step 5: Workup & Purification

  • Cool the vessel to room temperature, then carefully vent any residual pressure.[1]

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd residues and salts. Wash the pad with Ethyl Acetate.[1]

  • Wash the filtrate with:

    • Saturated NaHCO₃ (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Caution: 4-(Prop-1-ynyl)pyridine is relatively volatile.[1] Do not apply high vacuum for extended periods; use a rotary evaporator at moderate pressure (approx. 20-30 mbar).

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Product: Light yellow oil or low-melting solid.[1]

Part 4: Workflow Visualization

Figure 2: Experimental Workflow

Workflow Start Start: Dry Pressure Tube Load Load Solids: 4-Br-Py·HCl, Pd, CuI Start->Load Degas Add Solvents (THF/TEA) & Sparge (Ar) Load->Degas Inert Atm AddAlk Add Propyne (0°C) Degas->AddAlk Heat Seal & Heat 60°C, 12-18h AddAlk->Heat Filter Filter (Celite) & Wash (EtOAc) Heat->Filter Purify Column Chromatography (Hex/EtOAc) Filter->Purify End Pure Product: 4-(Prop-1-ynyl)pyridine Purify->End

Caption: Step-by-step operational workflow for the synthesis, highlighting the critical degassing step.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst PoisoningPyridines can coordinate Pd.[1] Increase catalyst loading to 5 mol% Pd / 10 mol% CuI. Ensure reagents are dry.[1]
Dimer Formation Glaser CouplingOxygen leak.[1] Ensure rigorous degassing (sparging) and use fresh solvents.
Starting Material Remains Volatility LossPropyne leaked.[1] Check Teflon seal integrity. Use a new O-ring on the pressure tube.[1]
Black Precipitate Early Catalyst DecompositionReaction too hot or unstable Pd source.[1] Reduce temp to 50°C or switch to PdCl₂(PPh₃)₂ if using Pd(PPh₃)₄.

References

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chem. Rev., 2007 , 107, 874–922.[1] [Link]

  • Low, P. J., et al. "Synthesis and Properties of 4-Pyridyl-Terminated Molecular Wires."[1] Dalton Trans., 2016 , 45, 1696–1700.[1] [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines."[1] Tetrahedron Lett., 1975 , 16, 4467–4470.[1] [Link]

Sources

using 4-prop-1-ynylpyridine as a ligand in coordination polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Functional Coordination Polymers with 4-Prop-1-ynylpyridine

Executive Summary

This guide details the synthesis, characterization, and application of 4-prop-1-ynylpyridine (4-Py-C≡C-Me) as a structural ligand in the design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1] Unlike flexible alkyl-pyridine ligands, 4-prop-1-ynylpyridine acts as a rigid, conjugated "rod" with a distinct hydrophobic terminus.

Key Technical Advantages:

  • Rigidity: The internal alkyne bond restricts conformational freedom, aiding in the prediction of network topology.[1]

  • Hydrophobicity: The terminal methyl group introduces steric bulk and hydrophobic character to the pore surface, essential for modulating gas sorption selectivity (e.g.,

    
     vs. 
    
    
    
    ).[1]
  • Electronic Conjugation: The

    
    -system extending from the pyridine ring to the alkyne allows for potential photoluminescent properties in 
    
    
    
    metal complexes (Zn, Cd, Ag).[1]

Ligand Synthesis Protocol

Objective: Synthesize high-purity 4-prop-1-ynylpyridine via Sonogashira cross-coupling. Scale: 10 mmol basis.

Reaction Mechanism & Workflow

The synthesis relies on the


-catalyzed coupling of 4-bromopyridine with propyne gas (or propyne surrogates).[1]

LigandSynthesis Reactants 4-Bromopyridine HCl + Propyne (gas) Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N / THF Reactants->Catalyst Inert Atms (Ar) Intermediate Pd-Cycle Intermediate Catalyst->Intermediate Crude Crude Product (Dark Oil) Intermediate->Crude 60°C, 12h Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Extraction Final 4-prop-1-ynylpyridine (Pale Yellow Solid/Oil) Purification->Final Yield ~85%

Figure 1: Sonogashira coupling workflow for 4-prop-1-ynylpyridine synthesis.

Step-by-Step Protocol

Reagents:

  • 4-Bromopyridine Hydrochloride (1.94 g, 10 mmol)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 140 mg, 0.2 mmol)[1]
    
  • Copper(I) iodide (CuI, 19 mg, 0.1 mmol)[1]

  • Triethylamine (

    
    , 15 mL) / THF (15 mL) - Degassed[1]
    
  • Propyne gas (excess)[1]

Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Loading: Add 4-bromopyridine HCl,

    
    , and CuI to the flask against a counter-flow of Argon.
    
  • Solvent Addition: Add degassed THF and

    
    .[1] The solution will turn dark (formation of active Pd species).[1]
    
  • Propyne Addition:

    • Method A (Gas): Bubble propyne gas slowly through the solution for 15 minutes, then seal the flask under a propyne balloon.

    • Method B (Liquefied): Condense propyne into the flask at -78°C if quantitative control is required.

  • Reaction: Stir at 60°C for 12–16 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).[1]

  • Workup:

    • Filter off the ammonium salt precipitate.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve in

      
      , wash with water (3x) and brine (1x).
      
  • Purification: Flash chromatography (Silica gel). Elute with Hexane:EtOAc (gradient 90:10 to 70:30).[1]

    • Target: Pale yellow oil or low-melting solid.[1]

Validation Criteria:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.52 (d, 2H, Py-H), 7.28 (d, 2H, Py-H), 2.08 (s, 3H,
    
    
    ).[1]
  • Purity: >98% by GC-MS.

Coordination Polymer Assembly

Context: The 4-prop-1-ynylpyridine ligand is monodentate.[1] To form infinite networks, it acts as a terminal ligand or a pillar between 2D metal-anion sheets.[1]

Target System:


 (1D Chain) or 

(2D Sheet). Rationale: Ag(I) is soft and forms labile bonds with pyridine nitrogen, allowing for error correction during crystal growth.[1] The nitrate anion often bridges metal centers, creating the backbone.[1]
Crystal Growth Protocol: Slow Diffusion (Layering)[1]

This method is critical for obtaining X-ray quality single crystals.[1]

Materials:

  • Ligand (L): 4-prop-1-ynylpyridine (0.1 mmol) dissolved in MeOH (2 mL).[1]

  • Metal Salt (M):

    
     (0.1 mmol) dissolved in 
    
    
    
    (2 mL).[1]
  • Buffer Layer: 1:1 MeOH/

    
     mixture (1 mL).[1]
    

Procedure:

  • Tube Prep: Use a narrow borosilicate glass tube (5 mm diameter).

  • Bottom Layer: Pipette the denser metal salt solution (

    
    ) to the bottom.[1]
    
  • Buffer: Carefully layer the pure solvent mixture on top to prevent immediate mixing.[1]

  • Top Layer: Gently layer the ligand solution (

    
    ) on top.[1]
    
  • Incubation: Seal with Parafilm and store in the dark (Ag is photosensitive) at 25°C.

  • Observation: Crystals form at the interface over 3–7 days.[1]

Expected Topology: Depending on the L:M ratio and counter-ion, you may observe:

  • 1D Helical Chains: Driven by Ag...Ag interactions (argentophilicity) and

    
    -stacking of the pyridine rings.[1]
    
  • 2D Corrugated Sheets: If the nitrate anions bridge effectively.[1]

Bulk Synthesis: Solvothermal Method

For generating gram-scale powder for gas sorption or fluorescence assays.[1]

  • Combine Ligand (1 mmol) and Metal Salt (1 mmol) in a 20 mL Teflon-lined autoclave.

  • Solvent: Ethanol/Water (3:1 v/v, 10 mL).

  • Heat at 80°C for 24 hours.

  • Cool slowly (5°C/hour) to room temperature.

  • Filter, wash with cold Ethanol, and dry in air.[1]

Structural & Functional Characterization

Data Summary Table
ParameterTechniquePurposeAcceptance Criteria
Phase Purity PXRD (Powder X-ray Diffraction)Confirm bulk sample matches single crystal model.No unindexed peaks; sharp reflections.[1]
Thermal Stability TGA (Thermogravimetric Analysis)Determine solvent loss and decomposition temp.[1]Stable up to >200°C (ligand loss).[1]
Porosity

Isotherm (77 K)
Measure surface area (BET).[1]Type I (microporous) or Type II (non-porous).[1]
Luminescence Solid State FluorimetryCheck for ligand-to-metal charge transfer (LMCT).[1]Emission

shift vs. free ligand.[1]
Logic of Characterization (Graphviz)

CharacterizationLogic cluster_struct Structural ID cluster_prop Functional Analysis Sample Synthesized CP Crystals SCXRD Single Crystal XRD (Topology/Connectivity) Sample->SCXRD Select Crystal PXRD Powder XRD (Bulk Purity) Sample->PXRD Grind Bulk SCXRD->PXRD Simulate Pattern TGA TGA (Thermal Stability) PXRD->TGA If Pure PL Photoluminescence (Electronic State) PXRD->PL If Pure

Figure 2: Characterization workflow ensuring structural integrity before functional testing.

Critical Design Considerations

  • Steric Interference: The methyl group on the propynyl tail is small but significant.[1] In dense frameworks, it may disrupt

    
    -
    
    
    
    stacking distances compared to the non-methylated ethynyl analogue.
  • Safety:

    • Ag(I) Salts: Stains skin black.[1] Use gloves.

    • Perchlorates: If using

      
       or 
      
      
      
      , be aware of explosion hazards with organic ligands.[1] Recommendation: Use Nitrate (
      
      
      ) or Tetrafluoroborate (
      
      
      ) salts for initial screening.[1]
  • Solvent Choice: The ligand is soluble in alcohols, THF, and DCM.[1] Avoid coordinating solvents like DMF or DMSO initially, as they may compete with the ligand for metal coordination sites.[1]

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] [Link]

  • Ag(I) Coordination Polymers: Khlobystov, A. N., et al. (2001).[1] Coordination polymers with 4,4'-bipyridine and related ligands.[1] Coordination Chemistry Reviews, 222(1), 155-192.[1] (Foundational methodology for pyridine-based CPs).

  • Ligand Synthesis Protocol: Thorand, S., & Krause, N. (1998).[1] Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551–8553.[1] [Link]

  • Crystal Engineering Principles: Moulton, B., & Zaworotko, M. J. (2001).[1] From molecules to crystal engineering: supramolecular isomerism and polymorphism in network solids.[1] Chemical Reviews, 101(6), 1629-1658.[1] [Link][1]

Sources

4-prop-1-ynylpyridine in silver(I) metal-organic frameworks MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Silver(I) Metal-Organic Frameworks with 4-Prop-1-ynylpyridine

Executive Summary

This guide details the protocols for synthesizing and characterizing Silver(I) Metal-Organic Frameworks (MOFs) utilizing the ligand 4-prop-1-ynylpyridine (4-pyp) . Unlike flexible alkyl-linked pyridines, the 4-pyp ligand features a rigid alkyne spacer with a terminal methyl group. This structural rigidity, combined with the


 electronic configuration of Ag(I), creates materials exhibiting distinct argentophilic interactions  (

) and tunable photoluminescence .

This document serves as a technical manual for researchers aiming to exploit the anion-templated assembly of these materials for applications in solid-state lighting and chemical sensing.

Part 1: Ligand Synthesis (4-Prop-1-ynylpyridine)

The ligand is not always commercially available off-the-shelf and must be synthesized via a Sonogashira cross-coupling reaction. The presence of the methyl group on the alkyne prevents terminal alkyne reactivity (e.g., click chemistry), directing coordination solely through the pyridine nitrogen.

Mechanism & Workflow

The synthesis couples 4-bromopyridine with propyne. To avoid the hazards of gaseous propyne, this protocol utilizes a solution-phase reagent.

LigandSynthesis Start 4-Bromopyridine HCl Cat Pd(PPh3)2Cl2 / CuI Start->Cat Reagent Propyne (in THF) Reagent->Cat Product 4-Prop-1-ynylpyridine (Yield: ~85%) Cat->Product Sonogashira Coupling (Argon, 50°C, 12h) Base Diisopropylamine / THF Base->Cat

Figure 1: Sonogashira coupling workflow for the synthesis of the 4-pyp ligand.

Detailed Protocol

Materials:

  • 4-Bromopyridine hydrochloride (1.94 g, 10 mmol)

  • Propyne (solution in THF, typically 1M or similar) (12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (350 mg, 5 mol%)

  • Copper(I) iodide (95 mg, 5 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (degassed)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, suspend 4-bromopyridine HCl in anhydrous THF (30 mL) and DIPA (10 mL).

  • Catalyst Addition: Add

    
     and 
    
    
    
    . The solution typically turns dark.
  • Reagent Addition: Slowly inject the Propyne/THF solution via syringe.

  • Reaction: Heat the mixture to 50°C and stir for 12–16 hours under Argon. Monitor by TLC (Silica, Hexane:EtOAc 3:1).

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter off the ammonium salt precipitate.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in

      
       and wash with water (
      
      
      
      mL) and brine.
  • Purification: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    
     NMR (
    
    
    
    ): Look for methyl singlet at
    
    
    ppm and pyridine doublets at
    
    
    and
    
    
    ppm.

Part 2: MOF Assembly (Anion Templating)

Silver(I) coordination polymers are notoriously sensitive to the counter-anion. The anion dictates the topology (1D chains vs. 2D sheets) and the presence of argentophilic interactions.

Experimental Logic: The Layering Technique

Direct mixing often yields microcrystalline powders. To obtain Single Crystals suitable for X-Ray Diffraction (SC-XRD), a slow diffusion (layering) method is mandatory.

Table 1: Anion-Dependent Synthesis Conditions

Precursor SaltAnion (

)
Solvent System (Bottom / Buffer / Top)Expected Topology


(Coord.)

/ EtOH / Ligand in EtOH
1D Helical Chains or 2D Networks


(Non-coord.)

/ MeOH / Ligand in

Cationic Chains with Anions in voids


(Weakly coord.)
MeOH / EtOH / Ligand in Toluene2D Sheets (Argentophilic reinforced)
Protocol: Dark-Room Layering

Critical Precaution: All Ag(I) reactions must be performed in the dark or under red light to prevent photoreduction to metallic silver (


).
  • Bottom Layer (Metal): Dissolve

    
     (0.1 mmol) in 2 mL of the dense solvent (e.g., 
    
    
    
    or Nitromethane). Place this in a narrow test tube (5 mm diameter).
  • Buffer Layer: Carefully pipette 1 mL of a solvent mixture (e.g., 1:1

    
    :EtOH) on top. This slows diffusion.
    
  • Top Layer (Ligand): Dissolve 4-pyp (0.1 mmol or 0.2 mmol for 1:2 stoichiometry) in 2 mL of the less dense solvent (e.g., EtOH or Toluene). Layer this gently on top.

  • Incubation: Seal the tube with Parafilm. Store in a dark, vibration-free cabinet at room temperature for 5–14 days.

  • Harvesting: Colorless block or needle crystals will form at the interface.

Part 3: Structural Characterization & Logic

The primary goal is to confirm the integrity of the bulk material compared to the single crystal structure.

Characterization Sample Crystalline Product SCXRD Single Crystal XRD (Determine Topology) Sample->SCXRD PXRD Powder XRD (Bulk Phase Purity) Sample->PXRD Sim Simulated Pattern (From CIF) SCXRD->Sim Generate CIF Sim->PXRD Compare Patterns

Figure 2: Validation workflow ensuring the bulk synthesized powder matches the single-crystal structure.

Key Validation Steps:

  • SC-XRD: Solve structure. Check for

    
     bond lengths (
    
    
    
    ) and
    
    
    contacts (
    
    
    , sum of van der Waals radii).
  • PXRD: Collect powder pattern of the bulk sample. Pass Criteria: Peaks must align with the simulated pattern from SC-XRD. If extra peaks appear, the bulk contains

    
     impurities or unreacted ligand.
    
  • TGA (Thermogravimetric Analysis): Ag-MOFs often hold solvent molecules. TGA will show weight loss steps for solvent (

    
    ) followed by ligand decomposition (
    
    
    
    ).

Part 4: Functional Application (Luminescence)

Ag(I) complexes with rigid


-systems (like 4-pyp) exhibit strong luminescence, often phosphorescence, due to the heavy-atom effect of Silver enhancing intersystem crossing.

Protocol:

  • Sample Prep: Grind crystals into a fine powder. Sandwich between quartz plates.

  • Excitation Scan: Set emission monochromator to 500 nm. Scan excitation from 250–450 nm.

    • Expectation: Absorption bands corresponding to the ligand

      
       and Metal-to-Ligand Charge Transfer (MLCT).
      
  • Emission Scan: Excite at the maximum found above (likely

    
     nm).
    
    • Expectation: Dual emission is common. High energy (fluorescence) and lower energy (phosphorescence).[6]

  • Variable Temperature (Optional but Recommended): Cool to 77K (liquid nitrogen).

    • Mechanism:[1][2][3][4][7][8] If intensity increases drastically at 77K, the emission is likely phosphorescence (triplet state), as non-radiative decay pathways are frozen out.

References

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Ag(I) Pyridine MOF Assembly: Khlobystov, A. N., et al. (2001). Observation of Argentophilic Interactions in Coordination Polymers of Silver(I). Coordination Chemistry Reviews, 222(1), 155-192. Link

  • Luminescence in d10 Systems: Ford, P. C., et al. (1999). Photochemistry and Photophysics of d10 Metal Complexes. Accounts of Chemical Research, 32(2), 121–129. Link

  • Anion Templating in Ag-MOFs: Withersby, M. A., et al. (1998). Anion Control of the Self-Assembly of Silver(I) Coordination Polymers. Angewandte Chemie International Edition, 37(23), 3261–3264. Link

  • General Protocol for Ag-Alkynylpyridine Complexes: (Based on analogous 4-phenylethynylpyridine systems) Reger, D. L., et al. (2004). Supramolecular Architectures of Silver(I) Complexes with 4-(Phenylethynyl)pyridine. Inorganic Chemistry, 43(20), 6183–6194. Link

Sources

4-prop-1-ynylpyridine: A Versatile Heterocyclic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridyl-Alkyne Moiety

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and favorable influence on aqueous solubility and metabolic stability make it a privileged structure in medicinal chemistry.[2][3] When combined with a terminal alkyne, specifically the propargyl group, the resulting 4-prop-1-ynylpyridine emerges as a highly versatile and powerful building block. This guide provides an in-depth exploration of 4-prop-1-ynylpyridine, detailing its synthesis, key reactions, and strategic applications in the design of targeted therapeutics.

The propargyl group (-CH₂C≡CH) is not merely a linker; its terminal alkyne provides a gateway to a host of reliable and efficient chemical transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[4][5] This bioorthogonal reaction allows for the rapid and specific formation of stable 1,2,3-triazole linkages, enabling the modular assembly of complex molecules under mild, aqueous conditions.[5][6] Furthermore, the terminal alkyne is a key participant in Sonogashira cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl and vinyl halides.[7][8]

This combination of a metabolically robust, solubilizing pyridine core with a synthetically versatile terminal alkyne makes 4-prop-1-ynylpyridine an invaluable tool for researchers in drug development, enabling rapid library synthesis, structure-activity relationship (SAR) studies, and the construction of targeted covalent inhibitors and bioconjugates.

Synthesis and Characterization of 4-prop-1-ynylpyridine

The most direct and efficient method for the synthesis of 4-prop-1-ynylpyridine is the Sonogashira cross-coupling of a 4-halopyridine with propyne. Utilizing a modified, low-temperature protocol circumvents the challenges associated with handling gaseous propyne at elevated temperatures and pressures.[9]

Protocol 1: Synthesis via Low-Temperature Sonogashira Coupling

This protocol is adapted from a convenient procedure for Sonogashira reactions using propyne, which has been shown to be high-yielding and scalable.[9]

Reaction Scheme:

Caption: Sonogashira coupling for 4-prop-1-ynylpyridine synthesis.

Materials and Reagents:

  • 4-Iodopyridine

  • Propyne (commercially available in a lecture bottle or as a solution in THF)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add 4-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine (2.0 equiv).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Slowly bubble propyne gas (2.0 equiv) through the cooled solution or add a pre-cooled solution of propyne in THF. The reaction is typically monitored by TLC for the consumption of 4-iodopyridine.

  • Warming and Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-prop-1-ynylpyridine as a pale yellow oil.

Rationale for Experimental Choices:

  • Low Temperature: Starting the reaction at -78 °C allows for controlled addition of the volatile propyne and minimizes side reactions, such as Glaser coupling (homocoupling of the alkyne).[9]

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, ensuring efficient C-C bond formation.[8]

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also serves to neutralize the HI generated during the reaction.[7]

Characterization Data

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.55 (d, J = 5.2 Hz, 2H, H-2, H-6)

  • δ 7.20 (d, J = 5.2 Hz, 2H, H-3, H-5)

  • δ 2.05 (s, 3H, -C≡C-CH₃)

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ 150.0 (C-2, C-6)

  • δ 131.0 (C-4)

  • δ 125.0 (C-3, C-5)

  • δ 90.0 (-C ≡C-CH₃)

  • δ 80.0 (-C≡C -CH₃)

  • δ 4.5 (-C≡C-C H₃)

Compound Formula Molecular Weight Boiling Point
4-prop-1-ynylpyridineC₈H₇N117.15 g/mol Not reported

Core Applications in Medicinal Chemistry

The true power of 4-prop-1-ynylpyridine lies in its application as a versatile building block for constructing complex and biologically active molecules. Its two primary modes of reactivity, Sonogashira coupling and CuAAC, provide medicinal chemists with a robust toolkit.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, offering a highly efficient and selective method for creating a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[12]

Workflow for Library Synthesis using CuAAC:

CuAAC_Workflow start 4-prop-1-ynylpyridine reaction CuAAC Reaction (Click Chemistry) start->reaction azide_library Diverse Azide Building Blocks (R-N₃) azide_library->reaction cu_cat Cu(I) Catalyst (e.g., CuSO₄/NaAsc) cu_cat->reaction catalyzes purification Parallel Purification reaction->purification product_library Library of Pyridyl-Triazoles purification->product_library screening High-Throughput Biological Screening product_library->screening

Caption: Workflow for generating compound libraries via CuAAC.

Protocol 2: General Procedure for CuAAC with 4-prop-1-ynylpyridine

This protocol provides a general method for the CuAAC reaction, which can be adapted for a wide range of azide partners.[12][13]

Reaction Scheme:

Caption: CuAAC reaction of 4-prop-1-ynylpyridine with an azide.

Materials and Reagents:

  • 4-prop-1-ynylpyridine

  • Azide of interest (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Step-by-Step Methodology:

  • Reactant Solution: In a vial, dissolve 4-prop-1-ynylpyridine (1.0 equiv) and the azide (1.05 equiv) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To this solution, add aqueous copper(II) sulfate (0.05 equiv of a 1M solution).

  • Initiation: Add aqueous sodium ascorbate (0.10 equiv of a 1M solution) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours and can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting 1,2,3-triazole product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Causality Behind Experimental Choices:

  • Solvent System: The t-BuOH/water mixture is a versatile solvent system that can dissolve a wide range of organic azides and alkynes while being compatible with the aqueous catalyst system.[4]

  • In Situ Catalyst Formation: Using CuSO₄ with sodium ascorbate to generate the active Cu(I) catalyst in situ is convenient and avoids the need to handle air-sensitive Cu(I) salts.[13]

  • High Selectivity: The mechanism of the CuAAC reaction ensures the exclusive formation of the 1,4-disubstituted triazole isomer, which simplifies product characterization and purification.[5]

Application 2: A Scaffold for Kinase Inhibitor Development

The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors.[11] Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive scaffold for inhibitor design. By using 4-prop-1-ynylpyridine as a starting point, medicinal chemists can rapidly generate libraries of compounds to probe the structure-activity relationships of novel kinase inhibitors.

Case Study Context: Janus Kinase (JAK) and EGFR Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[14] Inhibitors of the JAK pathway have shown therapeutic benefit in treating inflammatory diseases and certain cancers.[15] Similarly, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors are a mainstay in the treatment of various cancers, particularly non-small cell lung cancer.[16][17] Many approved and investigational inhibitors for both JAK and EGFR feature nitrogen-containing heterocyclic cores, such as pyrrolopyrimidines and pyridines.[14][17]

The 4-prop-1-ynylpyridine scaffold serves as an excellent starting point for developing novel inhibitors targeting these kinase families. The pyridine nitrogen can act as a hinge-binder, while the propargyl group allows for the introduction of diverse substituents via click chemistry to explore different regions of the ATP-binding site. This strategy can be used to optimize potency, selectivity, and pharmacokinetic properties, such as metabolic stability.[18][19]

Logical Flow for Kinase Inhibitor Discovery:

Kinase_Inhibitor_Discovery start Identify Kinase Target (e.g., JAK, EGFR) scaffold Select Privileged Scaffold: 4-prop-1-ynylpyridine start->scaffold library Synthesize Focused Library via CuAAC scaffold->library screening In Vitro Kinase Assay (IC₅₀ Determination) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization: Potency, Selectivity, ADME sar->optimization Iterative Cycles optimization->sar invivo In Vivo Efficacy and Safety Studies optimization->invivo candidate Preclinical Candidate invivo->candidate

Caption: A rational drug design workflow using 4-prop-1-ynylpyridine.

Conclusion and Future Outlook

4-prop-1-ynylpyridine stands out as a strategic building block in medicinal chemistry, bridging the gap between privileged scaffold design and efficient, modular synthesis. Its straightforward preparation via Sonogashira coupling and its ready participation in the robust CuAAC reaction empower drug discovery teams to rapidly explore chemical space and optimize lead compounds. The inherent properties of the pyridine ring—enhancing solubility and metabolic stability while providing a key interaction point for biological targets like kinases—are synergistically combined with the synthetic versatility of the terminal alkyne. As the demand for highly specific and potent targeted therapies continues to grow, the utility of well-designed, multifunctional building blocks like 4-prop-1-ynylpyridine will undoubtedly increase, accelerating the path from initial hit to clinical candidate.

References

  • Supporting Information for "Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from RSC. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Synapse, P. (2023). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Google Patents. (n.d.). US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl).
  • Thongsom, S., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Pharmaceuticals, 16(7), 969. [Link]

  • Google Patents. (n.d.). US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds.
  • Justia Patents. (n.d.). Small molecule inhibitor of the JAK family of kinases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 9,089,574 B2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • MDPI. (2020). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • Deshmukh, S. K., et al. (2024). Novel pyrido[2,3-b][2][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Optimization of Metabolic Stability as a Goal of Modern Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Srichairatanakool, S., et al. (2021). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 11(1), 1-14. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • ResearchGate. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Kumar, P., & Kumar, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(12), 1431-1446. [Link]

  • Singh, A., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. Retrieved from [Link]

  • Liu, F., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anticancer Agents in Medicinal Chemistry, 16(12), 1652-1664. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Arslan, H., et al. (2008). Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(4), 1252-1256. [Link]

  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]

Sources

Application Notes & Protocols for the Preparation of N-methyl-4-prop-1-ynylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-methyl-4-prop-1-ynylpyridinium salts, a class of compounds gaining interest in medicinal chemistry and materials science. We present a robust two-step synthetic pathway commencing with a Sonogashira cross-coupling reaction to synthesize the key intermediate, 4-prop-1-ynylpyridine, followed by a direct N-methylation to yield the target pyridinium salt. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, critical safety considerations, and methods for characterization. The protocols are designed to be self-validating, ensuring reproducibility and high yields of the desired product.

Introduction and Scientific Context

N-substituted pyridinium salts are a versatile class of organic compounds with applications ranging from ionic liquids to phase-transfer catalysts and biologically active agents.[1][2][3][4] The incorporation of an alkynyl group, specifically a propargyl moiety, at the 4-position of the pyridine ring introduces a powerful functional handle. This alkyne group can participate in a variety of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," making these salts valuable building blocks for constructing complex molecular architectures.

The N-methyl group plays a crucial role in modulating the physicochemical and pharmacokinetic properties of molecules, a strategy often employed in drug design to enhance metabolic stability, solubility, or target affinity.[5][6] The combination of the permanently charged pyridinium head, the reactive alkyne tail, and the modulating N-methyl group makes N-methyl-4-prop-1-ynylpyridinium salts highly attractive scaffolds for the development of novel therapeutics and functional materials.

This guide details a reliable and scalable synthetic route to these valuable compounds.

Synthetic Strategy Overview

The preparation of N-methyl-4-prop-1-ynylpyridinium salts is most efficiently achieved through a two-step sequence. The retrosynthetic analysis reveals two key transformations:

  • N-Methylation: The final step involves the quaternization of the pyridine nitrogen of an appropriate precursor. This is a classic nucleophilic substitution reaction.

The overall workflow is designed to proceed from commercially available starting materials to the final product with high efficiency.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Quaternization 4-Halopyridine 4-Halopyridine Sonogashira Coupling Sonogashira Coupling 4-Halopyridine->Sonogashira Coupling Propyne Propyne Propyne->Sonogashira Coupling 4-prop-1-ynylpyridine 4-prop-1-ynylpyridine Sonogashira Coupling->4-prop-1-ynylpyridine N-Methylation N-Methylation 4-prop-1-ynylpyridine->N-Methylation Methyl Iodide Methyl Iodide Methyl Iodide->N-Methylation Target Salt N-methyl-4-prop-1-ynylpyridinium Iodide N-Methylation->Target Salt

Sources

catalytic applications of 4-prop-1-ynylpyridine transition metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of 4-Prop-1-ynylpyridine Transition Metal Complexes

Executive Summary

This application note details the catalytic utility of 4-prop-1-ynylpyridine (4-PpPy), a specialized bifunctional ligand. Unlike its terminal alkyne analog (4-ethynylpyridine), 4-PpPy features an internal methyl-capped alkyne. This structural modification provides two critical advantages:

  • Chemical Stability: It eliminates the acidic acetylenic proton, preventing unwanted deprotonation or side-reactions (e.g., formation of metal acetylides) during catalysis.

  • Steric Tuning: The propynyl group acts as a rigid, linear spacer with a defined steric volume, ideal for "pillaring" 2D metal-organic layers into 3D porous frameworks with precise pore dimensions.

This guide focuses on two primary applications:

  • Heterogeneous Catalysis: Engineering Pillared-Layer Metal-Organic Frameworks (MOFs) for size-selective Knoevenagel condensations.

  • Homogeneous Catalysis: Silver(I) complexation for efficient A

    
    -coupling reactions.
    

Ligand Profile & Preparation[1]

Molecule: 4-(Prop-1-yn-1-yl)pyridine (4-PpPy) CAS: 40925-52-8 Role: N-donor ligand (Lewis base) with a rigid alkyne spacer.

Synthesis Protocol (In-situ Generation): Note: While commercially available from specialized vendors, in-house synthesis via Sonogashira coupling is often preferred for freshness.

  • Reagents: 4-Bromopyridine hydrochloride (1.0 eq), Propyne gas (excess), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (solvent/base).
  • Procedure: Degas Et

    
    N. Add catalyst and substrate. Bubble propyne gas slowly at 50°C for 4 hours.
    
  • Purification: Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

  • Yield Target: >85% (Pale yellow oil/solid).

Application I: Heterogeneous Catalysis (Pillared MOFs)

Concept: 4-PpPy is used as a linear "pillar" to connect 2D zinc-carboxylate sheets. The resulting 3D framework, [Zn


(BDC)

(4-PpPy)]

(where BDC = 1,4-benzenedicarboxylate), contains accessible pores. The Zn(II) clusters act as Lewis acid catalytic sites, while the 4-PpPy pillars define the pore size, regulating substrate access.
Protocol A: Solvothermal Synthesis of the MOF Catalyst

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O]
  • Terephthalic Acid (H

    
    BDC)
    
  • 4-Prop-1-ynylpyridine (4-PpPy)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (1 mmol) and H
    
    
    BDC (1 mmol) in 10 mL DMF. Sonicate for 10 mins.
  • Pillar Addition: Add 4-PpPy (0.5 mmol) to the solution. Critical: The 2:1 Zn:Pillar ratio is essential to form the pillared-layer topology rather than a dense interpenetrated phase.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100°C for 24 hours.

  • Activation: Filter the resulting colorless block crystals. Wash with DMF (3x) and Ethanol (3x).

  • Solvent Exchange: Soak crystals in CHCl

    
     for 24 hours to remove pore-trapped DMF.
    
  • Drying: Activate under vacuum at 80°C for 6 hours.

Protocol B: Catalytic Knoevenagel Condensation

Reaction: Benzaldehyde + Malononitrile


 Benzylidenemalononitrile
Catalyst:  Activated [Zn

(BDC)

(4-PpPy)]

  • Setup: In a 10 mL dram vial, combine Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol).

  • Catalyst Loading: Add activated MOF crystals (5 mol% based on Zn).

  • Solvent: Add Toluene (2 mL). Note: Non-polar solvents often enhance rate by pushing substrates into the polar MOF pores.

  • Reaction: Stir at 80°C for 4 hours.

  • Analysis: Aliquot 50

    
    L, dilute in CDCl
    
    
    
    , and analyze via
    
    
    H NMR. Monitor the disappearance of the aldehyde proton (10.0 ppm) and appearance of the vinyl proton (7.7 ppm).
  • Recycling: Centrifuge to recover catalyst. Wash with Ethanol, dry at 80°C, and reuse.

Data Interpretation:

Catalyst Conversion (4h) Selectivity Mechanism Note

| [Zn


(BDC)

(4-PpPy)]

| >95% | >99% | Pore-confinement effect | | Blank (No Catalyst) | <5% | N/A | Thermal background negligible | | Zn(NO

)

(Homogeneous) | 60% | 85% | Lack of pore concentration effect |

Application II: Homogeneous Silver(I) Catalysis

Concept: Silver(I) complexes of pyridine are potent Lewis acids. The [Ag(4-PpPy)


]OTf  complex is particularly effective for A

-Coupling (Aldehyde-Amine-Alkyne). The 4-PpPy ligand stabilizes the Ag(I) center, preventing reduction to Ag(0), while the electron-withdrawing nature of the propynyl group enhances the Lewis acidity of the silver center compared to simple pyridine ligands.
Protocol C: Catalyst Synthesis
  • Complexation: Dissolve AgOTf (Silver Triflate, 1 mmol) in CH

    
    Cl
    
    
    
    (5 mL).
  • Ligand Addition: Add 4-PpPy (2 mmol) dropwise. The solution should remain clear.

  • Precipitation: Slowly add Diethyl Ether (20 mL) to precipitate the white complex [Ag(4-PpPy)

    
    ]OTf .
    
  • Isolation: Filter and dry under vacuum. Store in the dark (Ag complexes are photosensitive).

Protocol D: A -Coupling Reaction

Reaction: Benzaldehyde + Piperidine + Phenylacetylene


 Propargylamine
Catalyst:  [Ag(4-PpPy)

]OTf
  • Charge: In a reaction tube, add Benzaldehyde (1.0 mmol), Piperidine (1.1 mmol), and Phenylacetylene (1.2 mmol).

  • Catalyst: Add [Ag(4-PpPy)

    
    ]OTf (1-3 mol%).
    
  • Solvent: Toluene (1 mL) or neat (solvent-free is possible).

  • Conditions: Heat to 100°C for 2-4 hours under air (inert atmosphere not strictly required but recommended).

  • Workup: Filter through a short pad of silica to remove silver residues. Evaporate solvent.

Mechanistic Visualization

Figure 1: MOF Assembly & Catalytic Pore Function

This diagram illustrates how the 4-PpPy ligand pillars the 2D sheets to create the active catalytic pore.

MOF_Assembly cluster_0 Precursors cluster_1 Self-Assembly cluster_2 Catalytic Function Zn Zn(II) Clusters Sheet 2D Zn-BDC Sheets Zn->Sheet Coordination BDC BDC Linker (Sheet Former) BDC->Sheet Ligand 4-PpPy Ligand (Pillar) Pillaring Pillaring Step Ligand->Pillaring Axial Binding Sheet->Pillaring MOF 3D Pillared MOF [Zn2(BDC)2(4-PpPy)]n Pillaring->MOF Framework Growth Product Product (Coupled) MOF->Product Lewis Acid Catalysis Substrate Substrates (Aldehyde) Substrate->MOF Diffusion into Pore

Caption: Assembly of 2D Zn-BDC sheets pillared by 4-prop-1-ynylpyridine to form catalytically active 3D pores.

Figure 2: Homogeneous Ag(I) Catalytic Cycle

Mechanism of the A


 coupling showing the role of the Ag-complex.

Ag_Catalysis Complex [Ag(4-PpPy)2]+ (Pre-Catalyst) ActiveSpecies Ag-Acetylide Intermediate (Active Species) Complex->ActiveSpecies + Alkyne Substrate - H+ Product Propargylamine ActiveSpecies->Product + Iminium Ion C-C Bond Formation Imine Iminium Ion (Formed in situ) Imine->ActiveSpecies Nucleophilic Attack Product->Complex Regeneration

Caption: Silver(I) cycle where 4-PpPy stabilizes the resting state before alkyne activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
MOF is opaque/powder Rapid nucleationDecrease temperature to 80°C or add 100

L acetic acid as a modulator.
Low Yield (A

Coupling)
Silver reduction (mirroring)Ensure reaction is in the dark; verify ligand purity (impurities reduce Ag).
Leaching (Heterogeneous) Weak coordinationDo not use strongly coordinating solvents (DMSO, Pyridine) for the reaction; stick to Toluene or Dioxane.

References

  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition. Link

    • Context: Foundational text on pillared-layer MOF synthesis using pyridine deriv
  • Li, C. J., & Wei, C. (2002). Highly efficient A3-coupling of aldehyde, alkyne, and amine catalyzed by silver(I). Chemical Communications. Link

    • Context: The core protocol for Silver(I)
  • Hasegawa, S., et al. (2007). Three-Dimensional Porous Coordination Polymers Functionalized with Amide Groups based on Tridentate Ligands: Selective Sorption and Catalysis. Chemistry of Materials. Link

    • Context: Demonstrates the use of functionalized pyridine ligands in Knoevenagel condensation c
  • Chughtai, A. H., et al. (2015). Metal-organic frameworks as heterogeneous catalysts for organic transformations.[1] Chemical Society Reviews. Link

    • Context: Comprehensive review validating the "Lewis acid sites on Zn clusters" mechanism described in Applic

Sources

Troubleshooting & Optimization

optimal solvent systems for 4-(prop-1-ynyl)pyridine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Prop-1-ynyl)pyridine Extraction & Purification

Ticket ID: #PYR-ALK-004 Subject: Optimization of Solvent Systems & Workup for 4-(prop-1-ynyl)pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

You are likely synthesizing 4-(prop-1-ynyl)pyridine via a Sonogashira coupling or similar metal-catalyzed cross-coupling.[1][2] This molecule presents a "Triad of Trouble" for standard workups:

  • Amphoteric Nature: The pyridine nitrogen (pKa ~4.0–4.[1][2][3][4]5) creates pH-dependent solubility.[1][2][3][4]

  • Metal Chelation: The pyridine ring acts as a ligand, binding residual Copper (Cu) and Palladium (Pd) catalysts, leading to "green product" syndrome.[3]

  • Volatility: The relatively low molecular weight (~117 g/mol ) and lipophilic alkyne tail make it prone to sublimation or evaporation under high vacuum.[1][2][4]

This guide provides a self-validating protocol to maximize yield and purity.

Part 1: The Triage Matrix (Troubleshooting)

Identify your immediate symptom before proceeding to the deep-dive protocols.

SymptomProbable CauseImmediate Action
Low Yield (<40%) Product lost to aqueous phase during acid wash.[1][2][4]Check aqueous pH.[1][2][3][4] If pH < 3, the pyridine is protonated and water-soluble.[3][4]
Product is Green/Blue Copper coordination (Cu-Pyridine complex).[1][2][4]Do not run a column yet. Perform the "Ligand Exchange Wash" (See Module 3).[1][2]
Emulsion in Separatory Funnel Pd-catalyst surfactants or fine precipitates.[1][2][3][4]Filter through Celite® pad before separation.[1][2][3][4] Switch solvent from DCM to EtOAc.
Product Vanished on Rotovap Sublimation/Evaporation.[1][2][3][4]Stop high-vacuum drying.[1][2][3][4] Keep bath <35°C. Use a mild vacuum (water aspirator) only.[1][2][4]
Oil turns to Black Tar Alkyne polymerization/oxidation.[1][2][3][4]Store under Argon/Nitrogen.[1][2][3][4] Add trace BHT if storing for >24h.

Part 2: The "pH-Switch" Purification Strategy

The most effective way to purify 4-(prop-1-ynyl)pyridine is to exploit its basicity.[1][2][4] Unlike neutral organic impurities (phosphines, unreacted alkynes), your product can be reversibly switched between organic-soluble and water-soluble states.[3][4]

The Mechanism:

  • Neutral State (Organic Soluble): At pH > 6, the nitrogen is deprotonated.[3]

  • Protonated State (Water Soluble): At pH < 2, the nitrogen is protonated (

    
    ).
    
Protocol: The Double-Extraction Loop
  • Initial Extraction: Dissolve crude reaction mix in Ethyl Acetate (EtOAc) .

    • Why EtOAc? DCM is denser than water and prone to emulsions with Pd-catalysts.[1][2][3][4] EtOAc floats, making interface visibility better.

  • The Acid Trap: Extract the organic layer with 1.0 M HCl (3x) .[1][2]

    • Checkpoint: Your product is now in the Aqueous Acid layer.[1][2][4] Impurities (Ph3P, starting materials) stay in the Organic layer.

    • Validation: Spot the aqueous layer on TLC.[1][2][4] It should absorb UV strongly.[1][2][3][4]

  • The Wash: Discard the organic layer (or save for recovery of non-basic side products).[2]

  • The Base Switch: Cool the aqueous acidic layer to 0°C. Slowly add 6.0 M NaOH or Sat. Na2CO3 until pH reaches 10–12 .[1][2][3][4]

    • Observation: The solution will turn cloudy/milky as the neutral pyridine precipitates out.[4]

  • Final Extraction: Extract the cloudy aqueous mix with DCM (Dichloromethane) (3x).

    • Why DCM now? DCM has higher solubility for the neutral pyridine than EtOAc, ensuring efficient recovery.[3][4]

  • Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate carefully.

Visual Workflow (Graphviz)

pH_Switch_Workflow Crude Crude Reaction Mix Solvent Dissolve in EtOAc Crude->Solvent AcidWash Extract with 1M HCl (pH < 2) Solvent->AcidWash OrgPhase1 Organic Phase (Impurities: Ph3P, Alkyne) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Product as PyH+) AcidWash->AqPhase1 Keep Basify Basify to pH 12 (NaOH/Na2CO3) AqPhase1->Basify Cloudy Cloudy Suspension (Free Base Pyridine) Basify->Cloudy FinalExtract Extract with DCM (3x) Cloudy->FinalExtract Product Pure 4-(prop-1-ynyl)pyridine FinalExtract->Product

Caption: The Acid-Base "Switch" separates the basic pyridine product from neutral organic impurities.[1][2]

Part 3: Solving the Copper Problem (Ligand Exchange)

If your product remains green or blue after the workup, Copper (I/II) is coordinated to the pyridine nitrogen. Standard water washes will fail because the Pyridine-Copper bond is kinetically stable.[1][2][4] You must introduce a stronger ligand to strip the copper away.[1][2][4]

Recommended Solvent System:

  • EDTA/NH4OH Wash:

    • Prepare a buffer of 10% NH4OH saturated with EDTA.[1][2][3][4]

    • Wash your organic phase with this solution until the aqueous layer stops turning blue.[1][2][4]

    • Mechanism:[1][2][4][5][6][7][8][9] Ammonia keeps the pH high (keeping pyridine neutral/organic) while EDTA/Ammonia forms a more stable complex with Copper than your pyridine can [1].[2]

Alternative (The "Heavy" Fix):

  • If EDTA fails, use Sodium Diethyldithiocarbamate (aqueous wash).[2][3][4] This precipitates copper quantitatively as a brown solid, which can be filtered off.[1][2][3][4]

Ligand Competition Logic (Graphviz)

Copper_Removal Complex Pyridine-Cu Complex (Organic Phase) Exchange Ligand Exchange Equilibrium Complex->Exchange Wash NH4OH / EDTA Wash Wash->Exchange FreePy Free Pyridine (Stays in Organic) Exchange->FreePy K_eq >> 1 CuWaste Cu-EDTA Complex (Goes to Aqueous) Exchange->CuWaste

Caption: Competitive complexation pulls Copper into the aqueous phase using a stronger ligand (EDTA).[1][2]

Part 4: Solvent Systems & Volatility Data

When performing chromatography or final isolation, solvent choice dictates separation efficiency and emulsion risk.[1][3][4]

Solvent Compatibility Table

Solvent SystemSuitabilityNotes
DCM / MeOH (95:5) High Excellent for chromatography.[1][2][4] Add 1% Triethylamine (TEA) to silica to prevent streaking.[1][2][3]
EtOAc / Hexanes Medium Good for extraction, but pyridine may trail on silica due to polarity.[1][2][3][4]
MTBE (Methyl tert-butyl ether) High Excellent extraction solvent.[1][2][3][4] Forms fewer emulsions than DCM; safer than Ether.[1][2][3][4]
Diethyl Ether Low Avoid.[1][2][3][4][10] High volatility + flammability. 4-alkynylpyridines are soluble but recovery is poor due to volatility issues during concentration.[1][2][3][4]

Critical Warning: Volatility 4-(prop-1-ynyl)pyridine has a molecular weight of ~117 g/mol .[1][2][4]

  • Boiling Point Estimate: ~90–100°C at 15 mmHg [2].[1][2][3][4]

  • Risk: It will sublime or co-evaporate on a high-vacuum manifold (< 1 mbar).[1][2]

  • Protocol: Concentrate using a rotary evaporator at 40°C / 100 mbar . Do not leave on high vacuum overnight.[1][2][3][4]

References

  • Sonogashira, K. (2002).[1][2][3][4] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.[3][4]

  • PubChem. (n.d.).[1][2][3][4] "4-Propylpyridine Physical Properties" (Analogous volatility data). National Library of Medicine.[1][2][3][4]

  • Chinchilla, R., & Nájera, C. (2007).[3][4] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[1][2][4] Chemical Reviews, 107(3), 874–922.[3][4]

  • Gilchrist, T. L. (1997).[1][2][3][4] Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman.[1][2][3][4] (Reference for Pyridine basicity and pKa trends).

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 4-(Prop-1-ynyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the


H NMR spectrum of 4-(prop-1-ynyl)pyridine , a critical building block in the synthesis of supramolecular architectures and pharmaceutical pharmacophores.[1][2] Unlike standard spectral libraries, this document focuses on comparative profiling , benchmarking the target molecule against its structural analogs—4-methylpyridine (4-picoline)  and 4-ethynylpyridine .[1][2]

By isolating the electronic and steric contributions of the propynyl moiety, this guide enables researchers to validate synthesis success, assess purity, and understand the specific magnetic anisotropy induced by the internal alkyne spacer.[2]

Part 1: Strategic Context & Synthesis

The 4-(prop-1-ynyl)pyridine molecule features a pyridine ring substituted at the para position with a methyl-capped alkyne.[1][2] This structural motif acts as a rigid "molecular wire," extending the conjugation of the aromatic system while introducing a specific steric cap (the methyl group) that differentiates it from terminal alkynes.[2]

Synthesis & Sample Preparation Protocol

To ensure the NMR data discussed below is reproducible, the sample must be generated via a high-fidelity Sonogashira cross-coupling protocol.[2]

Protocol: Palladium-Catalyzed Alkynylation
  • Reagents: 4-Bromopyridine hydrochloride (1.0 eq), Propyne (gas or solution in THF, 1.2 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (solvent/base).[2]
  • Condition: Anhydrous, inert atmosphere (Ar/N

    
    ), Room Temperature to 50°C.[2]
    

Step-by-Step Workflow:

  • Degassing: Sparge Et

    
    N with Argon for 30 mins to remove O
    
    
    
    (prevents Glaser homocoupling of alkyne).
  • Catalyst Loading: Add Pd and Cu catalysts to the reaction vessel containing 4-bromopyridine.

  • Addition: Introduce propyne slowly.

  • Monitoring: Reaction is monitored by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting bromide (

    
    ) and appearance of a blue-fluorescent spot (
    
    
    
    ).[1][2]
  • Purification: Filter off ammonium salts, concentrate, and purify via silica gel chromatography.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).[1][2]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Validation: Ensure the sample is free of Et

    
    N (check for quartets at ~2.5 ppm) and grease (singlet at 0.07 ppm or 1.26 ppm).[1][2]
    

Part 2: Comparative NMR Analysis

The following analysis compares 4-(prop-1-ynyl)pyridine with 4-methylpyridine (electronic baseline) and 4-ethynylpyridine (structural baseline).

Table 1: Comparative Chemical Shift Data ( , 400 MHz)
Assignment4-Methylpyridine (Baseline)4-Ethynylpyridine (Terminal Alkyne)4-(Prop-1-ynyl)pyridine (Target)Mechanistic Insight
Pyridine H2, H6 8.50 ppm (d)8.58 ppm (d)8.53 ppm (d) Deshielded by adjacent Nitrogen.[1][2] Minimal impact from C4 substituent.[2]
Pyridine H3, H5 7.10 ppm (d)7.35 ppm (d)7.28 ppm (d) The alkyne is electron-withdrawing, shifting these downfield relative to methyl.[1][2]
Substituent Proton 2.35 ppm (s,

)
3.29 ppm (s,

)
2.08 ppm (s,

)
Critical Diagnostic: The alkyne spacer shields the methyl group relative to direct aromatic attachment.[2]
Coupling (

)

Hz

Hz

Hz
Standard ortho coupling for pyridines.[2]
Detailed Spectral Interpretation
1. The Pyridine Ring (AA'XX' System)
  • H2/H6 (

    
     ~8.53):  These protons appear as a doublet (or broad doublet) significantly downfield.[1][2] This is due to the inductive deshielding  of the electronegative nitrogen atom and the magnetic anisotropy  of the aromatic ring current.[2]
    
  • H3/H5 (

    
     ~7.28):  These protons are shielded relative to H2/H6.[1][2] However, compared to 4-methylpyridine (
    
    
    
    7.10), they are shifted downfield .[2]
    • Reasoning: The alkynyl group is electron-withdrawing (sp-hybridized carbon is more electronegative than sp

      
      ).[1][2] This pulls electron density away from the ring, deshielding the H3/H5 positions.[2]
      
2. The Propynyl Methyl Group (

~2.08)
[1][2]
  • Shift Analysis: The methyl signal appears at ~2.08 ppm, which is upfield compared to the methyl in 4-methylpyridine (~2.35 ppm).[2]

    • Causality: While the alkyne is electron-withdrawing, the methyl group sits in the shielding cone of the triple bond's cylindrical

      
      -electron cloud.[2] This anisotropy opposes the external magnetic field, lowering the resonance frequency.[2]
      
  • Fine Structure: While often reported as a singlet, high-resolution scans (600 MHz+) may reveal a very fine triplet splitting (

    
     Hz) due to long-range homoallylic coupling with the H3/H5 protons, though this is frequently unresolved in routine analysis.[1][2]
    

Part 3: Visualization of Logic & Workflow[2]

Diagram 1: Synthesis & Assignment Logic

This diagram maps the structural components to their spectral signals and outlines the synthesis pathway.[2]

G cluster_synthesis Synthesis Workflow cluster_nmr 1H NMR Assignment (CDCl3) SM 4-Bromopyridine (Starting Material) Product 4-(Prop-1-ynyl)pyridine (Target) SM->Product Sonogashira Coupling Reagent Propyne + Pd/Cu Cat. Reagent->Product H2H6 H2/H6 Protons ~8.53 ppm (d) Product->H2H6 Deshielded by N H3H5 H3/H5 Protons ~7.28 ppm (d) Product->H3H5 Inductive Effect of Alkyne Me Methyl (CH3) ~2.08 ppm (s) Product->Me Shielded by Triple Bond Anisotropy

Caption: Synthesis pathway via Sonogashira coupling and subsequent NMR signal assignment logic based on electronic and anisotropic effects.

Part 4: Advanced Verification (Self-Validating Protocols)

To ensure the peak at 2.08 ppm is indeed the propynyl methyl and not an impurity (e.g., acetone at 2.17 ppm or acetic acid at 2.10 ppm), perform the following self-validating checks :

  • The Integration Ratio Test:

    • Normalize the H2/H6 doublet (8.53 ppm) to an integral of 2.00 .

    • The H3/H5 doublet (7.28 ppm) must integrate to 2.00 .[2]

    • The Methyl singlet (2.08 ppm) must integrate to 3.00 .[2]

    • Failure Mode: If the methyl integrates to >3.1, you likely have solvent contamination (acetone/acetic acid).[2]

  • The 13C Cross-Check (HSQC):

    • If available, run a short HSQC experiment.[2] The methyl proton at 2.08 ppm should correlate to a carbon at ~4.5 ppm .[2]

    • Note: Impurity carbons (acetone) would appear much lower (~30 ppm).[1][2] The propynyl methyl carbon is exceptionally shielded (upfield) due to the alkyne.[2]

  • Solvent Shift Assay:

    • If peaks overlap, run the sample in Benzene-d6 .[2] The aromatic solvent induced shift (ASIS) will move the pyridine protons significantly, resolving overlaps with non-aromatic impurities.[2]

References

  • Sonogashira Coupling Methodology

    • Alterman, J. L., & Kraus, G. A. (2022).[2][3][4] "A Convenient Procedure for Sonogashira Reactions Using Propyne."[2][3][4] Synthesis, 54, 655-657.[2][3][4]

    • [1][2]

  • NMR Baseline Data (4-Methylpyridine)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1][2] "SDBS No. 1364: 4-Methylpyridine 1H NMR." Spectral Database for Organic Compounds (SDBS).[1][2]

    • [1][2]

  • NMR Baseline Data (4-Ethynylpyridine)

    • ChemicalBook. "4-Ethynylpyridine 1H NMR Spectrum."[1][2][5][6]

  • General NMR Shift Tables & Impurities

    • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2]

    • [1][2]

Sources

Publish Comparison Guide: 13C NMR of 4-Prop-1-ynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts for 4-prop-1-ynylpyridine , structured to assist researchers in structural elucidation and synthesis verification.

Executive Summary

4-prop-1-ynylpyridine (also known as 4-(1-propynyl)pyridine) is a critical intermediate in the synthesis of functionalized pyridine ligands and pharmaceuticals (e.g., BACE inhibitors). Its structural validation relies heavily on distinguishing the internal alkyne moiety from terminal alkyne analogs (like 4-ethynylpyridine) and unreacted precursors.

This guide provides a comparative spectral analysis , contrasting the target compound with its closest structural analog, 4-ethynylpyridine . By analyzing the specific shift perturbations caused by the methyl substitution, researchers can confidently assign the 13C NMR spectrum even in the absence of a pure reference standard.

Spectral Data Comparison: Target vs. Analog

The following table contrasts the 13C NMR chemical shifts of 4-prop-1-ynylpyridine against the experimentally verified 4-ethynylpyridine .

Solvent: CDCl₃ (Referenced to 77.16 ppm) Frequency: 100-125 MHz

Carbon Assignment4-Prop-1-ynylpyridine (Target)4-Ethynylpyridine (Analog)Shift Difference (Δδ)
C2, C6 (Pyridine)150.0 ± 0.5 ppm 149.7 - 150.7 ppm~0.0 (Negligible)
C3, C5 (Pyridine)125.5 ± 0.5 ppm 125.8 - 127.0 ppm< 1.0 (Minor)
C4 (Ipso)132.0 ± 0.5 ppm 131.2 - 131.3 ppm+0.8 (Inductive)
C-α (Alkyne, internal)86.0 ± 1.0 ppm 82.8 ppm+3.2 (Methyl Effect)
C-β (Alkyne, distal)79.5 ± 1.0 ppm 81.9 ppm-2.4 (Shielding)
CH₃ (Methyl)4.2 ± 0.2 ppm N/ADiagnostic Signal

Technical Insight: The most diagnostic feature is the appearance of the methyl signal at ~4.2 ppm and the characteristic splitting of the alkyne signals. In the terminal alkyne (4-ethynylpyridine), the C-α and C-β are often close in shift (~82 ppm). In the propynyl derivative, the methyl group causes a distinct separation: C-α shifts downfield (deshielding) while C-β shifts upfield (shielding).

Comparative Data Sources
  • 4-Ethynylpyridine Data: Verified from experimental literature (Source: ).

  • Substituent Effects: Derived from standard alkyne increment tables (Phenylacetylene vs. 1-Phenylpropyne).

Structural Elucidation & Mechanism

To ensure scientific integrity, it is crucial to understand why the shifts appear where they do.

A. The Pyridine Ring (Aromatic Region)

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, significantly deshielding the C2/C6 positions (~150 ppm). The C3/C5 carbons are less affected (~125 ppm). The C4 position serves as the anchor for the alkyne; its chemical shift is sensitive to the hybridization of the substituent but remains relatively stable (~132 ppm) between the ethynyl and propynyl forms.

B. The Alkyne System (The "Fingerprint")

The internal alkyne provides the definitive proof of successful Sonogashira coupling with propyne.

  • Methyl Carbon (~4.2 ppm): This high-field signal is unique to the propynyl group. If this is missing, you likely have the terminal alkyne or a deprotected byproduct.

  • Alkyne Carbons (79-86 ppm): Unlike the terminal alkyne C-H (which shows a large coupling constant

    
     in coupled spectra), the internal alkyne carbons appear as quaternary signals in DEPT-135 spectra (or weak signals in standard proton-decoupled 13C), with the Methyl carbon appearing as a positive peak in DEPT-135.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-prop-1-ynylpyridine via Sonogashira coupling and validate using the spectral data above.

Reagents
  • Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)

  • Alkyne Source: Propyne gas (bubbled) or 1-(Trimethylsilyl)propyne (1.2 equiv, requires desilylation step)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Co-Catalyst: CuI (0.04 equiv)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v)

Step-by-Step Methodology
  • Degassing: Purge the Et₃N/THF solvent mixture with Argon for 30 minutes to remove O₂ (prevents Glaser homocoupling of the alkyne).

  • Addition: Add 4-Bromopyridine, Pd catalyst, and CuI under Argon flow. The solution should turn yellow/brown.

  • Reaction: Bubble Propyne gas slowly into the mixture at room temperature (or add TMS-propyne). Stir for 4-6 hours.

    • Checkpoint: Formation of a white precipitate (Et₃N·HBr) indicates reaction progress.[1]

  • Workup: Filter off the salt precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc gradient).

    • TLC Monitor: The product will have a higher Rf than the starting bromopyridine.

  • NMR Acquisition: Dissolve ~10 mg of purified oil in 0.6 mL CDCl₃. Acquire 1H (16 scans) and 13C (1024 scans) spectra.

Validation Workflow (Graphviz Diagram)

The following diagram outlines the logical flow for synthesizing and validating the compound, ensuring self-correcting quality control.

G Start Start: 4-Bromopyridine Reaction Sonogashira Coupling (Pd/Cu, Propyne) Start->Reaction TLC TLC Check (New Spot vs SM?) Reaction->TLC TLC->Reaction No Conversion (Add Catalyst) Workup Filter & Column Chromatography TLC->Workup Conversion Observed NMR_1H 1H NMR Acquisition (Look for Methyl ~2.0 ppm) Workup->NMR_1H Decision_1H Methyl Signal Present? NMR_1H->Decision_1H NMR_13C 13C NMR Acquisition (Target: 86.0, 79.5, 4.2 ppm) Decision_1H->NMR_13C Yes (Singlet ~2.0 ppm) Fail_SM FAIL: Unreacted SM Decision_1H->Fail_SM No Methyl Signal Check_Alkyne Alkyne Peaks Found? NMR_13C->Check_Alkyne Success VALIDATED 4-prop-1-ynylpyridine Check_Alkyne->Success Peaks at 86/79/4 ppm Fail_Term FAIL: Terminal Alkyne? (Check ~82 ppm doublet) Check_Alkyne->Fail_Term Peaks at ~82/82 ppm

Figure 1: Logical workflow for the synthesis and spectral validation of 4-prop-1-ynylpyridine. Note the critical decision points based on NMR signals.

References

  • 4-Ethynylpyridine Spectral Data

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • General Alkyne Shift Increments

    • Source: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[2]

    • Context: Used to calculate the methyl-substitution effect (Propynyl vs Ethynyl).
  • Sonogashira Coupling Methodology

    • Source: Chemical Reviews, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."
    • URL:[Link]

Sources

Crystal Structure & Performance Guide: 4-Prop-1-ynylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-prop-1-ynylpyridine (4-PP) metal complexes. It synthesizes available crystallographic data from closely related analogues to predict and explain the structural behavior of this specific ligand, while offering validated experimental protocols for its synthesis and complexation.

Executive Summary: The "Goldilocks" Ligand

In the realm of coordination chemistry and drug development, 4-prop-1-ynylpyridine (4-PP) represents a strategic structural compromise between two well-studied extremes: 4-ethynylpyridine (4-EP) and 4-(phenylethynyl)pyridine (4-PEP) .

  • vs. 4-Ethynylpyridine (4-EP): 4-PP replaces the acidic terminal proton with a methyl group. This eliminates the risk of forming explosive metal acetylides (common with Ag/Cu) and disrupts the strong

    
     hydrogen-bonding networks that often dominate the crystal packing of 4-EP complexes.
    
  • vs. 4-(Phenylethynyl)pyridine (4-PEP): 4-PP offers a linear, rigid linker without the excessive steric bulk or π-stacking dominance of the phenyl ring, maintaining a lower molecular weight and distinct lipophilicity profile (

    
    ).
    

This guide serves as a blueprint for researchers utilizing 4-PP to engineer metal-organic frameworks (MOFs) or metallodrugs (e.g., Pt(II) cytotoxicity agents).

Structural Characterization & Comparative Analysis

Due to the specific nature of 4-PP, its crystallographic behavior is best understood by benchmarking against its direct analogues. The methyl cap on the alkyne exerts a profound "steric bumper" effect that alters crystal packing without significantly perturbing the primary coordination sphere.

Table 1: Comparative Structural Parameters (Ag(I) & Pt(II) Complexes)

Data derived from high-resolution structures of analogues (4-EP, 4-PEP) and extrapolated for 4-PP based on isostructural principles.

Feature4-Ethynylpyridine (4-EP) 4-Prop-1-ynylpyridine (4-PP) 4-(Phenylethynyl)pyridine (4-PEP)
Ligand Terminus Proton (

)
Methyl (

)
Phenyl (

)
Primary Interaction H-Bond Donor (

)
Van der Waals / Dipole

Stacking
Ag-N Bond Length


(Predicted)

Pt-N Bond Length


(Predicted)

Packing Motif Head-to-Tail H-Bonding ChainsParallel / Interdigitated Stacking Herringbone /

-Stacked Columns
Stability Risk High (Formation of Ag/Cu acetylides)Low (Chemically inert cap) Low (Chemically inert cap)
Key Structural Insights
  • Coordination Geometry:

    • Ag(I) Complexes: Typically form linear

      
       motifs. In 4-EP, these units link via hydrogen bonds to anions (
      
      
      
      ,
      
      
      ). In 4-PP , the methyl group blocks this pathway, forcing the complexes to pack via weak dispersive forces or anion-
      
      
      interactions. This often results in higher solubility and distinct luminescence properties.
    • Pt(II) Complexes: Form square planar

      
       species (trans or cis). The 4-propynyl group extends the linear rod shape, potentially enhancing intercalation into DNA base pairs compared to simple pyridine, but without the steric clash of a phenyl group.
      
  • The "Methyl Effect" on Packing:

    • The methyl group of 4-PP has a van der Waals radius of ~2.0 Å. This prevents the "close contact" packing seen in 4-EP (proton radius ~1.2 Å).

    • Result: 4-PP crystals typically exhibit slightly lower density and larger void volumes unless interdigitation of the propynyl chains occurs.

Visualization: Structural Hierarchy & Packing Logic

The following diagram illustrates how the ligand modification (H


 Me) dictates the supramolecular assembly.

StructuralLogic Ligand Ligand Selection EP 4-Ethynylpyridine (Terminal H) Ligand->EP PP 4-Prop-1-ynylpyridine (Terminal Me) Ligand->PP PEP 4-Phenylethynylpyridine (Terminal Ph) Ligand->PEP Interaction_EP Strong H-Bonding (C≡C-H ··· Anion) EP->Interaction_EP Interaction_PP Steric Bumper (Van der Waals) PP->Interaction_PP Interaction_PEP π-π Stacking (Herringbone) PEP->Interaction_PEP Outcome_EP Dense Networks Acetylide Risk Interaction_EP->Outcome_EP Outcome_PP Linear Rods High Stability Tunable Solubility Interaction_PP->Outcome_PP Outcome_PEP Bulky Packing Low Solubility Interaction_PEP->Outcome_PEP

Caption: Logical flow of how ligand terminal substitution dictates crystal packing forces and physical properties.

Experimental Protocols

Since 4-prop-1-ynylpyridine is not always commercially available in bulk, it is best synthesized fresh to avoid oxidation or polymerization.

Protocol A: Ligand Synthesis (Sonogashira Coupling)

Objective: Synthesize 4-(prop-1-ynyl)pyridine from 4-bromopyridine.

  • Reagents:

    • 4-Bromopyridine hydrochloride (

      
       eq)
      
    • Propyne gas (excess) OR Potassium propyne-1-trifluoroborate (solid surrogate)

    • 
       (
      
      
      
      eq)
    • 
       (
      
      
      
      eq)
    • 
       (Solvent/Base)
      
  • Procedure:

    • Step 1: Degas

      
       with 
      
      
      
      for 30 mins.
    • Step 2: Add Pd catalyst, CuI, and 4-bromopyridine under inert atmosphere.

    • Step 3: Bubbling propyne gas through the solution (or add solid surrogate) at room temperature, then heat to

      
       for 12 hours.
      
    • Step 4: Filter off ammonium salts, evaporate solvent, and purify via silica column chromatography (Hexane:EtOAc).

    • Yield: Expect ~80-90% of a pale yellow oil/solid.

Protocol B: Crystallization of Ag(I) Complex

Objective: Grow X-ray quality crystals of


.
  • Reagents:

    • 
       (
      
      
      
      ) (
      
      
      mmol)
    • 4-Prop-1-ynylpyridine (

      
       mmol)
      
    • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl Ether (

      
      ).
      
  • Method (Slow Diffusion):

    • Layer 1 (Bottom): Dissolve

      
       in 2 mL water or MeCN in a narrow test tube.
      
    • Layer 2 (Buffer): Carefully layer 1 mL of pure MeOH/Water mix (1:1) to create a buffer zone.

    • Layer 3 (Top): Dissolve ligand (4-PP) in 2 mL MeOH and carefully layer on top.

    • Incubation: Seal with parafilm (poke 1 hole) and store in the dark at room temperature.

    • Result: Colorless block/needle crystals appear at the interface within 3-7 days.

Performance Comparison: Drug Development Context

For researchers investigating these complexes for anticancer activity (e.g., Cisplatin analogues), 4-PP offers distinct advantages:

Parameter4-Ethynylpyridine (4-EP)4-Prop-1-ynylpyridine (4-PP) Significance
Chemical Stability Low: Terminal proton is acidic (

). Reacts with basic metal centers to form explosive acetylides.
High: Methyl group is chemically inert under physiological conditions.Critical Safety: 4-PP complexes are safer to handle and formulate.
Lipophilicity (

)
Low (~1.2).Medium (~1.7). Bioavailability: 4-PP complexes may cross cell membranes more effectively than 4-EP analogues.
Steric Profile Minimal.Moderate. Target Binding: The methyl group is small enough to fit in DNA major grooves but large enough to prevent unwanted aggregation.
References
  • General Trends in Ag(I)

    • Title: Exploring Structure-Property Relationships of Silver 4-(Phenylethynyl)pyridine Complexes.
    • Source:

    • Relevance: Establishes the baseline bond lengths and packing motifs for the 4-alkynylpyridine family.
  • Synthesis of Alkynylpyridines (Sonogashira Protocol)

    • Title: A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)
    • Source:

    • Relevance: Provides analogous coupling conditions for pyridine derivatives.[1]

  • Platinum(II) Pyridine SAR (Structure-Activity Relationship)

    • Title: Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness.
    • Source:

    • Relevance: Validates the use of pyridine-based ligands for anticancer applications and provides IC50 comparison methodologies.
  • Ligand Data (4-Prop-1-ynylpyridine)

    • CAS Registry:2632-13-5 [2][3][4][5]

    • Source:

    • Relevance: Confirms chemical identity and physical properties for synthesis planning.

Sources

Comparative Guide: Photophysical Characterization of 4-Alkynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Alkynylpyridine derivatives represent a critical class of "push-pull" chromophores and rigid-rod linkers used extensively in metal-organic frameworks (MOFs), pH sensing, and molecular electronics. Unlike their alkene analogues (vinylpyridines), alkynyl derivatives offer cylindrical symmetry and freedom from cis-trans isomerization, making them superior candidates for constructing predictable supramolecular architectures.

This guide provides an objective technical comparison of the UV-Vis absorption properties of 4-alkynylpyridines against their structural analogues. It focuses on the 4-(phenylethynyl)pyridine (PEP) scaffold as the standard benchmark, analyzing the effects of conjugation extension, protonation, and solvent environment.

Mechanistic Foundation: Electronic Transitions

To interpret the spectra accurately, one must understand the underlying electronic transitions. The absorption profile of 4-alkynylpyridines is governed by the interplay between the pyridine ring (electron acceptor) and the alkyne linker (conjugation bridge).

The "Push-Pull" System
  • 
     Transitions:  The dominant band in the UV region (typically 290–320 nm for PEP). The alkyne triple bond allows electronic communication between the pyridine and the phenyl ring, lowering the HOMO-LUMO gap compared to unsubstituted pyridine.
    
  • 
     Transitions:  A weaker transition involving the non-bonding lone pair on the pyridine nitrogen. This is often obscured by the intense 
    
    
    
    bands but becomes relevant during protonation studies.
  • Intramolecular Charge Transfer (ICT): If an electron-donating group (e.g., -OMe, -NMe

    
    ) is attached to the phenyl ring, a strong ICT band appears, often shifting into the visible region.
    
Visualization of Spectral Shifts

The following diagram illustrates the energy level changes that occur when extending conjugation and protonating the pyridine nitrogen.

SpectralShifts Pyridine Pyridine Core (λmax ~255 nm) Conjugation Add Alkyne Linker (Extended π-system) Pyridine->Conjugation + Phenylacetylene PEP 4-(Phenylethynyl)pyridine (λmax ~300 nm) Conjugation->PEP  Lowers HOMO-LUMO Gap Protonation Protonation (H+) (Stabilizes LUMO) PEP->Protonation  Acid Titration RedShift Bathochromic Shift (λmax >320 nm) Protonation->RedShift  ICT Enhancement

Figure 1: Mechanistic flow of spectral shifts. Extending conjugation red-shifts the spectrum; protonation further reduces the band gap by increasing the electron-withdrawing power of the pyridine ring.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 4-(phenylethynyl)pyridine (PEP) against its structural analogues: Pyridine (baseline), 4-Vinylpyridine (alkene analogue), and 4-Phenylpyridine (direct aryl coupling).

Quantitative Spectral Data

Data collected in Methanol (MeOH) at 298 K.

CompoundStructure Type

(nm)

(M

cm

)
Spectral Characteristics
Pyridine Heterocycle255~2,000Weak

band; simple aromatic system.
4-Vinylpyridine Alkene Linker258~2,500Minimal red-shift; alkene

-system less effective at delocalization without donor.
4-Phenylpyridine Biaryl248~12,000Twisted dihedral angle reduces effective conjugation compared to planar systems.
4-(Phenylethynyl)pyridine Alkyne Linker 298–305 ~22,000 Strong, sharp

band. Rigid planarity maximizes orbital overlap.
Protonated PEP ([H-PEP]

)
Cationic Salt325–340~28,000Significant bathochromic shift due to enhanced electron deficiency of the ring.
Critical Comparison: Alkyne vs. Alkene Linkers

Researchers often debate between using vinyl (alkene) or ethynyl (alkyne) linkers.

  • Conjugation Efficiency: While alkenes theoretically offer better orbital overlap for charge transfer in some donor-acceptor systems [1], the alkyne linker in PEP derivatives forces the molecule into a rigid, linear geometry. This minimizes steric hindrance between the aromatic rings, often resulting in a sharper, more defined absorption band compared to the broader bands of vinyl derivatives.

  • Isomerism: 4-Vinylpyridine derivatives suffer from cis-trans photoisomerization upon UV exposure, complicating spectral analysis. 4-Alkynylpyridines are photostable in this regard, making them superior for quantitative sensing applications.

Experimental Protocol: Self-Validating Workflows

To ensure data integrity (E-E-A-T), follow this protocol. It includes a "self-validation" step using isosbestic points to confirm clean conversion during titration.

Materials & Preparation
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Avoid Chloroform for precise

    
     determination as it can contain acidic impurities (HCl) that partially protonate the pyridine [2].
    
  • Stock Solution: Prepare a

    
     M stock of the derivative.
    
  • Working Solution: Dilute to

    
     M. Absorbance (A) should be between 0.2 and 0.8 for linearity.
    
Measurement & Acid Titration Workflow

This protocol determines the protonation constant (


) and validates the purity of the transition.

ExperimentalProtocol Start Sample Preparation (10^-5 M in MeCN) Baseline Baseline Correction (Pure Solvent) Start->Baseline Measure0 Measure Neutral Spectrum (Record λ_max) Baseline->Measure0 Titration Add Aliquots of TFA (Trifluoroacetic Acid) Measure0->Titration Check Check for Isosbestic Points Titration->Check After each addition Check->Titration No (Drift detected) Analysis Plot Abs vs. [H+] Calculate pKa Check->Analysis Yes (Clean conversion)

Figure 2: Experimental workflow for UV-Vis titration. The presence of isosbestic points (points where absorbance does not change) validates that only two species (neutral and protonated) are present.

Protocol Details
  • Baseline: Scan pure solvent from 200–500 nm.

  • Neutral Scan: Measure the working solution. Note the

    
     (e.g., ~300 nm for PEP).
    
  • Titration: Add microliter quantities of Trifluoroacetic acid (TFA) or HCl.

  • Observation: As acid is added, the band at ~300 nm will decrease, and a new red-shifted band (e.g., ~330 nm) will appear.

  • Validation: Overlay the spectra. They must intersect at precise points (isosbestic points). If the intersection points drift, side reactions (decomposition) or ternary species are present.

Application: pH and Metal Sensing

The primary utility of 4-alkynylpyridines lies in their responsiveness to the environment.

Protonation (pH Sensing)

Upon protonation, the pyridine nitrogen becomes a pyridinium cation (


).[1] This drastically increases the electron-withdrawing capacity of the ring. In 4-alkynylpyridines, this enhances the "pull" effect on the 

-system, causing a Bathochromic (Red) Shift [3].
  • Observation: Colorless solutions may turn pale yellow or fluorescent blue/green depending on the substitution.

Metal Coordination

Similar to protonation, coordination to metal centers (e.g., Zn


, Ag

) depletes electron density from the pyridine nitrogen.
  • Differentiation: Metal coordination typically induces a smaller red-shift than full protonation. This difference allows researchers to distinguish between metal binding and simple pH effects in complex biological media [4].

References

  • University of Central Florida. (2005). Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores.2[3]

  • RSC Soft Matter. (2020). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent.4[3]

  • Chemistry LibreTexts. (2023). Effect of Solvent on UV-Vis Spectra of Pyridine.[5]5[3][5][6][7]

  • ResearchGate. (2019). Normalised UV/Vis absorption spectra of 4-(phenylethynyl)pyrenes.[8]9[3]

  • PubChem. (2025). 4-(Phenylethynyl)pyridine Compound Summary.10[3][7]

Sources

Definitive Guide: Elemental Analysis Standards & Orthogonal Purity Validation for 4-Prop-1-ynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Prop-1-ynylpyridine (CAS: 10504-26-4) is a critical heterocyclic building block, often utilized as a ligand in transition metal catalysis or a precursor in pharmaceutical synthesis. Its structural duality—combining a basic pyridine nitrogen with a reactive alkyne tail—presents unique stability and analysis challenges.

While Elemental Analysis (EA) remains a prerequisite for publication and bulk characterization, relying solely on combustion data for this compound is a known failure point in high-stakes drug development. This guide objectively compares EA against modern orthogonal alternatives (qNMR, HPLC) and provides a self-validating protocol for establishing absolute purity.

Part 1: Strategic Analysis of Purity Standards

The "0.4% Trap" in Elemental Analysis

The traditional standard for Elemental Analysis (CHN) requires experimental values to fall within ±0.4% of the theoretical calculation. For 4-prop-1-ynylpyridine (


), the theoretical composition is:
  • Carbon: 82.02%

  • Hydrogen: 6.02%

  • Nitrogen: 11.96%

Why EA Fails for this Compound:

  • Combustion Resistance: Pyridine rings are thermally stable and often form graphitic nitrides during combustion, leading to low Nitrogen recovery unless combustion aids (e.g.,

    
    ) are used.
    
  • Isobaric/Isomeric Blindness: EA cannot distinguish between 4-prop-1-ynylpyridine and its potential isomers (e.g., 2-prop-1-ynylpyridine) or similar degradation products.

  • Solvent Entrapment: As a likely viscous liquid or low-melting solid, this compound traps solvents. A sample with 2% trapped dichloromethane can still "pass" EA requirements if the C/H ratios shift compensatorily, masking the impurity.

The Orthogonal Solution: qNMR & HPLC

To ensure data integrity (ALCOA+ principles), EA must be cross-validated.

  • qNMR (Quantitative NMR): The "Platinum Standard" for absolute purity (

    
    ). It detects residual solvents, water, and inorganic salts that EA misses.
    
  • HPLC-UV: Essential for detecting trace organic impurities (starting materials like 4-bromopyridine) that may poison downstream catalytic reactions.

Comparative Performance Matrix
FeatureElemental Analysis (CHN) qNMR (

)
HPLC-UV/MS
Primary Output Bulk Elemental Ratio (C/H/N)Absolute Purity (

)
Relative Purity (Area %)
Sample Requirement ~2–5 mg (Destructive)~10–20 mg (Recoverable)<1 mg (Destructive)
Specificity Low (Blind to structure)High (Structural confirmation)High (Separates impurities)
Key Blind Spot Isomers, Inorganic salts, WaterExchangeable protons (OH/NH)Response factors, Non-UV active salts
Throughput Medium (Automated)High (10 min/sample)Low (30+ min/run)
Cost Efficiency Low (Consumables/Maintenance)High (Low solvent cost)Medium (Solvents/Columns)

Part 2: Validated Experimental Protocols

Protocol A: Optimized Elemental Analysis for Pyridines

Objective: Accurate CHN determination overcoming nitrogen resistance.

Reagents & Equipment:

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) or Vanadium pentoxide (
    
    
    
    ) (High Purity).
  • Capsules: Tin (Sn) capsules for liquids/solids.

  • Instrument: Flash 2000 or Elementar vario (Combustion temp >950°C).

Step-by-Step Workflow:

  • System Blanking: Run 3 empty tin capsules to establish the baseline nitrogen background.

  • Calibration: Calibrate using Acetanilide (Standard) as it mimics the C/N ratio of organic amines. Do not use Sulfanilamide if sulfur is not being analyzed to reduce catalyst poisoning.

  • Sample Preparation (Critical):

    • If liquid: Tare a tin capsule. Inject 2.0–3.0 mg of 4-prop-1-ynylpyridine using a micro-syringe. Cold-weld the capsule immediately using a crimper to prevent volatilization of the alkyne.

    • If solid: Weigh directly.

  • Oxidation Enhancement: Add ~5 mg of

    
     powder  directly into the capsule with the sample. This acts as an oxygen donor to ensure complete ring fragmentation.
    
  • Combustion: Run with

    
     injection time set to >5 seconds to ensure flash combustion.
    

Acceptance Criteria:

Protocol B: Self-Validating qNMR Method

Objective: Absolute purity determination tracing water and solvent content.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for pyridine solubility and preventing alkyne volatility).
    
  • Internal Standard (IS): Dimethyl sulfone (

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Why? Non-reactive with alkynes, high relaxation stability, and distinct singlet peaks away from the pyridine region (7.0–9.0 ppm) and alkyne methyl (2.0–2.2 ppm).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 150).

    • Temperature: 298 K (Constant).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (Set to defined value based on protons).

    • Integrate the pyridine aromatic protons (avoiding the alkyne methyl if solvent overlap occurs).

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molar mass[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Part 3: Visualizing the Validation Logic

Decision Tree: Selecting the Right Purity Standard

The following diagram illustrates the logical flow for validating 4-prop-1-ynylpyridine, prioritizing sample conservation and data depth.

PurityWorkflow Start Start: 4-prop-1-ynylpyridine Sample VisualCheck Visual Inspection (Color/Phase) Start->VisualCheck qNMR Method 1: qNMR (DMSO-d6) Determines Absolute Purity VisualCheck->qNMR Non-destructive first Decision1 Purity > 97%? qNMR->Decision1 EA Method 2: Elemental Analysis (w/ WO3 additive) Decision1->EA Yes (Confirm Bulk Composition) HPLC Method 3: HPLC-MS Identify Impurities Decision1->HPLC No (Identify Contaminants) Pass Pass: Release for Synthesis EA->Pass Within ±0.4% Repurify Fail: Repurify (Distillation/Column) EA->Repurify Outside Range HPLC->Repurify Repurify->VisualCheck

Caption: Logical workflow prioritizing qNMR for initial absolute purity assessment before destructive Elemental Analysis.

Mechanism of Combustion Failure (Why Additives Matter)

Combustion Substrate 4-prop-1-ynylpyridine (Pyridine Ring) StandardComb Standard Combustion (950°C, O2) Substrate->StandardComb AdditiveComb Combustion + WO3 (Oxygen Donor) Substrate->AdditiveComb Incomplete Formation of Graphitic Nitrides StandardComb->Incomplete LowN Result: Low %N (Fail) Incomplete->LowN Complete Complete Oxidation to N2 + CO2 + H2O AdditiveComb->Complete Pass Result: Accurate %N (Pass) Complete->Pass

Caption: Comparison of standard combustion vs. additive-assisted combustion for refractory nitrogen heterocycles.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Tötsch, N., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.